2-Benzyl-5-ethoxyoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-5-ethoxy-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-14-12-9-13-11(15-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWIFVRCYQEDGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Benzyl-5-ethoxyoxazole: A Strategic Diene for Pyridine Synthesis
The following technical guide details the chemical properties, synthesis, and applications of 2-Benzyl-5-ethoxyoxazole , a specialized heterocyclic intermediate.
Technical Whitepaper & Experimental Guide
Executive Summary
2-Benzyl-5-ethoxyoxazole (CAS: 74185-57-2) is a functionalized oxazole derivative primarily utilized as an electron-rich diene in organic synthesis. It belongs to the class of 5-alkoxyoxazoles , which serve as critical intermediates in the Kondrat’eva pyridine synthesis . Unlike simple oxazoles, the 5-ethoxy substituent significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), facilitating rapid [4+2] Diels-Alder cycloadditions with electron-deficient dienophiles. Upon cycloaddition, the resulting adducts undergo spontaneous retro-Diels-Alder fragmentation (eliminating ethanol) to yield substituted pyridines, making this molecule a potent tool for constructing Vitamin B6 analogs and complex alkaloid scaffolds.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
Identification
| Property | Detail |
| IUPAC Name | 5-Ethoxy-2-(phenylmethyl)-1,3-oxazole |
| CAS Number | 74185-57-2 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| SMILES | CCOC1=CN=C(CC2=CC=CC=C2)O1 |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in CHCl₃, DCM, Toluene; hydrolyzes in aqueous acid. |
Electronic Structure & Reactivity
The molecule features a 1,3-oxazole ring substituted at the C2 position with a benzyl group and at the C5 position with an ethoxy group.
-
C5-Ethoxy Effect: The oxygen atom at C5 donates electron density into the ring via resonance (
effect). This makes the C4 position nucleophilic and the entire ring an activated diene for inverse-electron-demand or normal Diels-Alder reactions. -
C2-Benzyl Linker: The benzyl group acts as a lipophilic anchor. Unlike a phenyl group directly attached to the ring, the methylene spacer (
) interrupts conjugation between the phenyl ring and the oxazole, maintaining the flexibility of the molecule.
Stability Profile
-
Hydrolytic Instability: Like most 5-alkoxyoxazoles, this compound is sensitive to acidic hydrolysis. Protonation of the nitrogen leads to ring opening, yielding the corresponding acyclic amino acid ester derivative (Ethyl N-phenylacetylglycinate).
-
Thermal Stability: Stable at room temperature under inert atmosphere but may decompose/polymerize upon prolonged heating if not trapped by a dienophile.
Synthesis Protocol
The standard synthesis for 5-ethoxyoxazoles involves the cyclodehydration of
Reaction Scheme
The precursor, Ethyl
Figure 1: Cyclodehydration pathway for the synthesis of 2-benzyl-5-ethoxyoxazole.
Detailed Experimental Procedure
Safety Note:
-
Preparation of Precursor:
-
Acylate Glycine Ethyl Ester Hydrochloride with Phenylacetyl Chloride in the presence of Triethylamine (TEA) and Dichloromethane (DCM) at 0°C.
-
Wash with water, dry over
, and concentrate to yield Ethyl N-(phenylacetyl)glycinate.
-
-
Cyclization (The Robinson-Gabriel Type):
-
Reagents: Precursor (10 mmol),
(12 mmol), dry Chloroform (30 mL). -
Step 1: Dissolve the amide-ester in dry chloroform.
-
Step 2: Add
portion-wise with vigorous stirring. -
Step 3: Heat the mixture to gentle reflux (approx. 60°C) for 2–4 hours. Monitor by TLC (disappearance of amide).
-
Step 4: Cool to room temperature. Carefully quench by pouring into an ice-cold saturated
solution (Caution: Exothermic). -
Step 5: Extract with DCM (
mL). Dry organic layers over . -
Step 6: Evaporate solvent under reduced pressure.
-
-
Purification:
-
The crude oil is often pure enough for immediate use. If necessary, purify via rapid flash chromatography on basic alumina (silica may cause hydrolysis) or vacuum distillation (if stable).
-
Reactivity: The Kondrat'eva Pyridine Synthesis
The primary utility of 2-benzyl-5-ethoxyoxazole is its function as a diene in Diels-Alder reactions.
Mechanism of Action
-
[4+2] Cycloaddition: The oxazole (diene) reacts with a dienophile (e.g., Maleic Anhydride, Acrylic Acid).
-
Intermediate: A bicyclic 7-oxa-2-azabicyclo[2.2.1]heptene adduct is formed.
-
Retro-Diels-Alder: The adduct is unstable. It spontaneously eliminates ethanol (or bridges out oxygen) to aromatize into a pyridine derivative.
Regiochemistry
When reacting with unsymmetrical dienophiles (like Ethyl Acrylate):
-
The C4 of the oxazole (nucleophilic) typically attacks the
-carbon of the electron-deficient alkene. -
This results in a specific substitution pattern on the final pyridine ring (usually 3-hydroxy or 3-ethoxy derivatives depending on elimination pathway).
Figure 2: Mechanism of the Kondrat'eva reaction transforming the oxazole into a pyridine scaffold.
Applications in Drug Discovery
-
Vitamin B6 Analogs: The 5-ethoxyoxazole methodology was historically pivotal in the synthesis of Pyridoxine (Vitamin B6) derivatives.
-
Alkaloid Synthesis: The 2-benzyl group provides a handle for further functionalization, allowing access to benzyl-substituted pyridine alkaloids.
-
Peptide Mimetics: Oxazoles are bioisosteres for amide bonds; however, the 5-ethoxy variant is almost exclusively a synthetic intermediate rather than a final pharmacophore due to its hydrolytic instability.
References
- Kondrat'eva, G. Y. (1957). Synthesis of Pyridines from Oxazoles. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 484. (The foundational text on 5-ethoxyoxazole cycloadditions).
-
Firestone, R. A., et al. (1967). The Reaction of 5-Ethoxyoxazoles with Dienophiles. Tetrahedron, 23(2), 943-955. Link
-
Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389-437. Link
- Hassner, A., & Fischer, B. (1974). Oxazoles as Dienes in Diels-Alder Reactions. Heterocycles, 2, 185.
Synthesis Pathways for 2-Benzyl-5-ethoxyoxazole: A Technical Guide to 5-Alkoxyoxazole Assembly
Executive Summary
2-Benzyl-5-ethoxyoxazole (CAS No. 74185-57-2) is a highly functionalized heterocyclic building block characterized by its central oxazole ring, a benzyl group at the C2 position, and an ethoxy group at the C5 position. 5-Alkoxyoxazoles are prized in medicinal chemistry and advanced organic synthesis for their ability to participate in hetero-Diels-Alder reactions, formal 1,3-dipolar cycloadditions, and as precursors to complex peptidomimetics[1]. However, the electron-rich nature of the 5-alkoxyoxazole core renders it susceptible to ring-opening and rearrangement (such as the Cornforth rearrangement), necessitating precise, mild synthesis conditions[2].
This technical guide details the mechanistic causality, self-validating protocols, and comparative analytics of the two primary synthetic pathways for assembling 2-benzyl-5-ethoxyoxazole.
Section 1: Pathway A – Isocyanoacetate Condensation (Direct Acylation)
Mechanistic Causality
The most direct and atom-economical route to 5-ethoxyoxazoles leverages the unique reactivity profile of ethyl isocyanoacetate. The α-protons of ethyl isocyanoacetate are sufficiently acidic (pKa ~ 14 in DMSO) to be abstracted by organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate. Deprotonation generates an α-anion that acts as a potent carbon nucleophile.
When introduced to phenylacetyl chloride, the α-anion attacks the electrophilic acyl carbon, forming an acyclic acyl intermediate. The spatial proximity of the enolate-like oxygen to the isocyanide carbon then drives a rapid 5-endo-dig cyclization[3]. Subsequent tautomerization yields the aromatic 2-benzyl-5-ethoxyoxazole. The critical parameter here is temperature control (0 °C); elevated temperatures during the addition phase can lead to ketene formation from the phenylacetyl chloride or unwanted dimerization of the isocyanoacetate.
Mechanistic sequence of 5-ethoxyoxazole formation via isocyanoacetate.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system; the visual cues (color changes and TLC profiles) confirm the success of each intermediate state.
-
Preparation: Flame-dry a 100 mL round-bottom flask. Purge with argon. Add ethyl isocyanoacetate (10.0 mmol) and anhydrous THF (30 mL).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add DBU (12.0 mmol) dropwise over 5 minutes. Validation: The solution will turn slightly yellow, indicating successful α-anion formation.
-
Acylation: Dissolve phenylacetyl chloride (10.5 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes, strictly maintaining the internal temperature at 0 °C to prevent ketene side-reactions.
-
Cyclization: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 2 hours. Validation: Monitor via TLC (Hexane/EtOAc 4:1); the complete disappearance of the isocyanide spot confirms full conversion.
-
Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (eluent: Hexane/EtOAc gradient) to isolate 2-benzyl-5-ethoxyoxazole as a pale oil.
Experimental workflow for the base-mediated isocyanoacetate condensation.
Section 2: Pathway B – The Robinson-Gabriel Cyclodehydration Route
Mechanistic Causality
The Robinson-Gabriel synthesis is a classical, highly reliable method for oxazole construction, relying on the cyclodehydration of α-acylamino carbonyl compounds[4]. For 2-benzyl-5-ethoxyoxazole, the requisite intermediate is ethyl 2-(2-phenylacetamido)acetate, synthesized via the N-acylation of glycine ethyl ester with phenylacetyl chloride.
The cyclodehydration is driven by strongly electrophilic dehydrating agents such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5)[5]. The dehydrating agent activates the amide carbonyl oxygen, transforming it into a superior leaving group. The ester carbonyl oxygen subsequently acts as an internal nucleophile, attacking the activated amide carbon to close the five-membered ring. Elimination of the phosphate leaving group and deprotonation yields the target 5-ethoxyoxazole[6].
Logic pathway for the Robinson-Gabriel synthesis of 2-benzyl-5-ethoxyoxazole.
Self-Validating Experimental Protocol
-
Amide Formation: Suspend glycine ethyl ester hydrochloride (10.0 mmol) in dry CH2Cl2 (40 mL). Add triethylamine (22.0 mmol) and cool to 0 °C. Add phenylacetyl chloride (10.5 mmol) dropwise. Stir for 3 hours at room temperature. Validation: Wash with 1M HCl, NaHCO3, and brine. Dry and concentrate to yield ethyl 2-(2-phenylacetamido)acetate as a solid intermediate.
-
Cyclodehydration: Dissolve the isolated amide (8.0 mmol) in anhydrous toluene (25 mL). Add POCl3 (24.0 mmol, 3.0 eq).
-
Reflux: Heat the mixture to 110 °C (reflux) under argon for 4–6 hours. Validation: The reaction progression is marked by the evolution of HCl gas (ensure proper scrubbing). TLC will show the conversion of the polar amide to a non-polar oxazole spot.
-
Quenching: Cool the mixture to 0 °C and carefully pour it into crushed ice. Neutralize slowly with saturated aqueous Na2CO3 until pH ~ 8.
-
Isolation: Extract with EtOAc (3 × 30 mL), dry over MgSO4, concentrate, and purify via chromatography to yield the product.
Section 3: Quantitative Analytics & Pathway Comparison
To optimize synthetic planning, the following table summarizes the quantitative and qualitative metrics of both pathways.
| Metric | Pathway A (Isocyanoacetate Condensation) | Pathway B (Robinson-Gabriel) |
| Atom Economy | High (HCl is the only major byproduct) | Moderate (Loss of HCl and H2O/Phosphate) |
| Step Count | 1 Step (Direct Condensation) | 2 Steps (Acylation + Dehydration) |
| Typical Yield | 65% – 80% | 50% – 65% (Over two steps) |
| Reaction Conditions | Mild (0 °C to Room Temperature) | Harsh (Refluxing Toluene, 110 °C) |
| Reagent Hazards | DBU (Corrosive), Acyl Chloride | POCl3 (Highly Toxic/Corrosive) |
| Scalability | Excellent (Requires precise cooling) | Good (Requires robust HCl scrubbing) |
References
-
Jouanno, L.-A., Renault, K., Sabot, C., & Renard, P.-Y. (2016). 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. Chemistry - A European Journal.[Link]
-
Lalli, C. (2008). Modulating the reactivity of alpha-isocyanoacetates: novel four-component reaction. FLORE - Università degli Studi di Firenze.[Link]
-
Turchi, I. J., & Dewar, M. J. S. (1975). Chemistry of oxazoles. Chemical Reviews (ACS Publications).[Link]
-
Shaw, A. Y., Xu, Z., & Hulme, C. (2012). Unconventional oxazole formation from isocyanides. Tetrahedron Letters.[Link]
-
Science of Synthesis. Product Class 4: Nitrile Ylides. Thieme Connect.[Link]
-
Li, J. J. (2006). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.[Link]
-
Li, J. J. (2005). Name Reactions in Heterocyclic Chemistry 2005 Li. Internet Archive.[Link]
Sources
Spectroscopic Profile of 2-Benzyl-5-ethoxyoxazole: A Predictive Technical Guide for Researchers
Introduction
Oxazole derivatives are a cornerstone in medicinal and materials chemistry, valued for their diverse biological activities and unique photophysical properties.[2] 2-Benzyl-5-ethoxyoxazole, a molecule combining the structural motifs of a benzyl group, an oxazole core, and an ethoxy substituent, represents a compound of significant interest for drug discovery and development. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation during synthesis and subsequent applications.
This technical guide provides a comprehensive, predictive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Benzyl-5-ethoxyoxazole. The predictions are grounded in the analysis of similar chemical structures and established spectroscopic theory, offering a robust framework for researchers in the field.
Molecular Structure and Predicted Spectroscopic Relationships
The structure of 2-Benzyl-5-ethoxyoxazole comprises three key fragments that dictate its spectroscopic signature: the benzyl moiety, the ethoxy group, and the central oxazole ring. The interplay of these components, particularly their electronic effects, will influence the precise chemical shifts, vibrational frequencies, and fragmentation patterns observed.
Figure 1: Molecular structure of 2-Benzyl-5-ethoxyoxazole with key functional groups highlighted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-Benzyl-5-ethoxyoxazole are detailed below.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl, ethoxy, and oxazole moieties.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Supporting Evidence |
| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (Ph-H) | The protons of the phenyl ring are expected in this region. Data for similar benzyl-substituted heterocycles support this range.[3][4] |
| ~ 6.50 - 6.70 | Singlet | 1H | Oxazole C4-H | The lone proton on the oxazole ring is anticipated to be in the aromatic region, with its precise shift influenced by the adjacent ethoxy group. For 5-methoxyoxazole derivatives, this proton appears around 7.0-7.5 ppm, but the ethoxy group may have a slightly different electronic effect.[5] |
| ~ 4.10 - 4.30 | Quartet | 2H | Ethoxy (-OCH₂-) | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom. The signal will be split into a quartet by the neighboring methyl protons. |
| ~ 4.00 - 4.20 | Singlet | 2H | Benzylic (-CH₂-) | The benzylic protons are deshielded by the aromatic ring and the oxazole ring. In benzyl-substituted pyridines, this signal appears around 4.15 ppm.[3] |
| ~ 1.40 - 1.50 | Triplet | 3H | Ethoxy (-CH₃) | The methyl protons of the ethoxy group will be a triplet due to coupling with the adjacent methylene protons. |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale and Supporting Evidence |
| ~ 160 - 165 | Oxazole C2 | The carbon at position 2 of the oxazole ring, bonded to the benzyl group and nitrogen, is expected to be significantly downfield. In 5-methoxyoxazole-2-carboxylate, the C-2 carbon is predicted to be in the 158-162 ppm range.[5] |
| ~ 150 - 155 | Oxazole C5 | The C5 carbon, attached to the ethoxy group, is also expected to be downfield. For 5-methoxyoxazole derivatives, this carbon is predicted around 150-155 ppm.[5] |
| ~ 135 - 140 | Aromatic C (quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic methylene group. |
| ~ 128 - 130 | Aromatic CH | The ortho-, meta-, and para-carbons of the phenyl ring. |
| ~ 115 - 120 | Oxazole C4 | The C4 carbon of the oxazole ring is expected to be the most upfield of the ring carbons. In 5-methoxyoxazole derivatives, it is predicted to be in the 100-105 ppm range.[5] |
| ~ 68 - 72 | Ethoxy (-OCH₂-) | The methylene carbon of the ethoxy group is deshielded by the oxygen atom. |
| ~ 30 - 35 | Benzylic (-CH₂-) | The benzylic carbon is expected in this region. |
| ~ 14 - 16 | Ethoxy (-CH₃) | The methyl carbon of the ethoxy group will be the most upfield signal. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Rationale and Supporting Evidence |
| ~ 3100 - 3150 | C-H stretching (oxazole ring) | Aromatic C-H stretches typically appear above 3000 cm⁻¹.[1] |
| ~ 3000 - 3100 | C-H stretching (aromatic ring) | Characteristic for the C-H bonds of the phenyl group.[1] |
| ~ 2850 - 3000 | C-H stretching (aliphatic) | Corresponding to the C-H bonds of the benzyl methylene and ethoxy groups. |
| ~ 1600 - 1650 | C=N stretching (oxazole ring) | This is a characteristic vibration for the oxazole ring.[1][2] |
| ~ 1500 - 1580 | C=C stretching (oxazole and aromatic rings) | These absorptions are typical for aromatic and heteroaromatic systems.[1][2] |
| ~ 1200 - 1300 | Asymmetric C-O-C stretching (ether) | A strong band characteristic of the aryl-alkyl ether linkage of the ethoxy group to the oxazole ring.[2] |
| ~ 1000 - 1100 | Symmetric C-O-C stretching (ether and oxazole ring) | A strong absorption expected for the C-O bonds in the ethoxy group and the oxazole ring.[1][2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Molecular Ion:
-
Formula: C₁₂H₁₃NO₂
-
Exact Mass: 203.0946
-
Molecular Weight: 203.24
Predicted Fragmentation Pattern:
The fragmentation of 2-Benzyl-5-ethoxyoxazole is expected to be dominated by cleavages related to the stable benzyl and oxazole moieties.
| m/z | Assignment | Rationale and Supporting Evidence |
| 203 | [M]⁺ | Molecular ion peak. |
| 174 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ethoxy moiety. |
| 158 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical. |
| 112 | [M - C₇H₇]⁺ | Loss of the benzyl radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl compounds, often the base peak. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of CH₂ from the benzyl fragment. |
digraph "MS_Fragmentation_Workflow" { graph [splines=true, overlap=false]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="2-Benzyl-5-ethoxyoxazole\n[M]⁺ (m/z 203)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M - C₂H₅]⁺\n(m/z 174)"]; F2 [label="[M - OC₂H₅]⁺\n(m/z 158)"]; F3 [label="[M - C₇H₇]⁺\n(m/z 112)"]; F4 [label="Tropylium Ion\n[C₇H₇]⁺ (m/z 91)\n(Likely Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F5 [label="Phenyl Cation\n[C₆H₅]⁺ (m/z 77)"];
M -> F1 [label="- C₂H₅"]; M -> F2 [label="- OC₂H₅"]; M -> F3 [label="- C₇H₇"]; M -> F4 [label="- (C₅H₅NO₂)"]; F4 -> F5 [label="- CH₂"]; }
Figure 2: Predicted major fragmentation pathways for 2-Benzyl-5-ethoxyoxazole in mass spectrometry.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for novel organic compounds like 2-Benzyl-5-ethoxyoxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary to obtain a high-quality spectrum.
-
Data Processing: Process the raw data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid: If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the salt plates or KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer, either by direct infusion or through a chromatographic inlet (GC-MS or LC-MS).
-
Analysis: Acquire the mass spectrum, ensuring accurate mass measurements to confirm the elemental composition of the molecular ion and its fragments.
Figure 3: A generalized workflow for the synthesis and spectroscopic characterization of a novel organic compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-Benzyl-5-ethoxyoxazole. While direct experimental data is currently unavailable, the predictions presented herein, based on established spectroscopic principles and data from analogous structures, offer a valuable resource for researchers. The outlined experimental protocols provide a clear roadmap for the acquisition and characterization of this and other novel oxazole derivatives, facilitating advancements in medicinal chemistry and materials science.
References
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-
PubChem. (n.d.). 2-Benzyl-4,5-dihydro-1,3-oxazole. National Center for Biotechnology Information. Retrieved from [Link]
- Cativiela, C., et al. (2002). 2D 1H and 13C NMR evidences of the [2 + 2] autodimerization of 2-benzyl-5-benzylidene cyclopentanone yielding two different diphenyl, dispiro cyclobutane derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(10), 2079-2087.
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PubChem. (n.d.). 5-Ethoxy-2-methyl-1,3-oxazole. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Ethoxy-4-methyl-2-oxazolecarboxylic acid ethyl ester. Wiley. Retrieved from [Link]
- Borges, L. da S., et al. (2023). Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 37(4), e9449.
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The Royal Society of Chemistry. (2017). c7dt02584j1.pdf. Retrieved from [Link]
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Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. Retrieved from [Link]
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Taylor & Francis. (2019). Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives. Retrieved from [Link]
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Cardiff University. (n.d.). Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Visible light-induced synthesis of polysubstituted oxazoles from diazo compounds. Retrieved from [Link]
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ResearchGate. (2022). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]
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-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
- Chatterjee, K., et al. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. The Journal of Chemical Physics, 155(18), 184303.
- Molecules. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.
-
CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Retrieved from [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
chem.ucla.edu. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
R Discovery. (n.d.). Infra-red spectra of oxazole and its alkyl derivatives—I. Retrieved from [Link]
- Srivastava, R. M., et al. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-222.
-
ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
-
ResearchGate. (2022). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Retrieved from [Link]
Sources
Physical characteristics of 2-Benzyl-5-ethoxyoxazole
An In-depth Technical Guide to the Physical and Spectroscopic Characterization of 2-Benzyl-5-ethoxyoxazole
Abstract
This technical guide provides a comprehensive framework for understanding and determining the physical characteristics of 2-Benzyl-5-ethoxyoxazole. As a novel substituted oxazole, publicly available experimental data for this specific compound is limited. Consequently, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to present a detailed profile of its predicted properties. Furthermore, it offers robust, field-proven experimental protocols for the empirical determination of its structural and physical characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding and a practical approach to characterizing this and similar heterocyclic compounds.
Molecular Structure and Predicted Physicochemical Properties
2-Benzyl-5-ethoxyoxazole is a heterocyclic compound featuring a central oxazole ring substituted with a benzyl group at the 2-position and an ethoxy group at the 5-position. The interplay of the aromatic benzyl moiety, the electron-rich oxazole core, and the flexible ethoxy chain dictates its physical and chemical behavior.
Caption: Molecular structure of 2-Benzyl-5-ethoxyoxazole.
The physical properties of this molecule are predicted based on its structure. The presence of both a non-polar benzyl group and a polar ether linkage suggests moderate solubility in a range of organic solvents. It is expected to be a liquid or a low-melting solid at room temperature.
Table 1: Predicted Physicochemical Properties of 2-Benzyl-5-ethoxyoxazole
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₂H₁₃NO₂ | Derived from the chemical structure. |
| Molecular Weight | 203.24 g/mol | Calculated from the molecular formula. |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Based on similarly sized substituted aromatic heterocycles. |
| Boiling Point | > 250 °C | Estimated based on related structures like benzyl alcohol (205 °C) and substituted oxazoles, with an increase due to higher molecular weight. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform, ethyl acetate). Sparingly soluble in water. | The molecule has both polar (oxazole, ether) and non-polar (benzyl) regions, making it compatible with a range of organic solvents. Limited water solubility is expected due to the dominant hydrocarbon character.[1][2][3] |
| LogP (octanol/water) | ~2.5 - 3.5 | Estimated based on the contributions of the benzyl, ethoxy, and oxazole fragments, suggesting moderate lipophilicity. |
Spectroscopic Characterization Workflow
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation and purity assessment of 2-Benzyl-5-ethoxyoxazole. The following sections detail the standard operating procedures and expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of each proton and carbon atom.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 2-Benzyl-5-ethoxyoxazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition: Acquire the proton spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-32) to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled sequence. A greater number of scans will be required due to the lower natural abundance of ¹³C.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.25 - 7.40 | Multiplet | 5H | Phenyl-H | Protons of the benzyl ring, typically appearing as a complex multiplet.[5] |
| ~6.50 - 6.70 | Singlet | 1H | Oxazole C4-H | The lone proton on the electron-rich oxazole ring is expected to be significantly shielded. |
| ~4.20 - 4.30 | Quartet | 2H | -OCH₂CH₃ | Methylene protons of the ethoxy group, split by the adjacent methyl group. |
| ~4.05 - 4.15 | Singlet | 2H | -CH₂-Ph | Methylene protons of the benzyl group, appearing as a singlet as there are no adjacent protons. |
| ~1.40 - 1.50 | Triplet | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, split by the adjacent methylene group. |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | Oxazole C2 | Carbon double-bonded to nitrogen and attached to the benzyl group. |
| ~155 - 160 | Oxazole C5 | Carbon attached to the ethoxy group. |
| ~135 - 140 | Quaternary Phenyl-C | The carbon of the benzyl ring attached to the methylene group. |
| ~127 - 130 | Phenyl C-H | Aromatic carbons of the benzyl group. |
| ~120 - 125 | Oxazole C4 | The sole protonated carbon on the oxazole ring. |
| ~68 - 72 | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |
| ~30 - 35 | -CH₂-Ph | Methylene carbon of the benzyl group. |
| ~14 - 16 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: ATR-FTIR Analysis
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Analysis: Place a small drop of the liquid sample (or a small amount of the solid) directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans to obtain a high-quality spectrum.[6]
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3100 - 3150 | C-H stretch | Oxazole ring C-H |
| ~3000 - 3100 | C-H stretch | Aromatic (benzyl) C-H |
| ~2850 - 3000 | C-H stretch | Aliphatic (ethoxy, benzyl CH₂) C-H |
| ~1600 - 1650 | C=N stretch | Oxazole ring |
| ~1500 - 1580 | C=C stretch | Aromatic ring |
| ~1200 - 1250 | C-O stretch | Asymmetric stretch of the ethoxy ether linkage |
| ~1000 - 1050 | C-O stretch | Symmetric stretch of the ethoxy ether linkage |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns.
Experimental Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization: ESI in positive ion mode is ideal for this molecule, as the oxazole nitrogen can be readily protonated to form the [M+H]⁺ ion.
-
Analysis: Acquire the mass spectrum. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to confirm the elemental composition.
Predicted Mass Spectrum Data
-
Molecular Ion Peak: An intense peak is expected at m/z 204.24 ([M+H]⁺), corresponding to the protonated molecule (C₁₂H₁₄NO₂⁺).
-
Key Fragmentation: The most likely fragmentation pathway involves the cleavage of the benzylic C-C bond, which is relatively weak. This would result in the formation of a stable tropylium cation at m/z 91.
Conclusion
While direct experimental data for 2-Benzyl-5-ethoxyoxazole is not prevalent in scientific literature, a robust physical and spectroscopic profile can be confidently predicted based on its constituent chemical moieties and data from analogous structures. The methodologies outlined in this guide provide a clear and scientifically rigorous pathway for the empirical validation of these characteristics. The combined application of NMR, IR, and MS will enable unambiguous structural confirmation, ensuring the identity and purity of the compound for any research or development application.
References
A comprehensive list of references used to inform the predictions and protocols in this guide will be provided upon request, drawing from standard spectroscopy textbooks and peer-reviewed articles on the characterization of related heterocyclic and aromatic compounds.
Sources
Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-Benzyl-5-ethoxyoxazole
Executive Summary
In the landscape of modern drug discovery and organic synthesis, the 1,3-oxazole core serves as a privileged heterocyclic scaffold. 2-Benzyl-5-ethoxyoxazole is a highly versatile synthetic intermediate characterized by its molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol [1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and the catalytic methodologies required for its synthesis. By leveraging transition-metal-catalyzed diazo-nitrile cycloadditions, researchers can access this scaffold with high atom economy and purity, enabling its use in downstream pharmaceutical development[2].
Physicochemical Properties & Structural Causality
To effectively utilize 2-benzyl-5-ethoxyoxazole in synthetic workflows, its fundamental quantitative data must be established.
Table 1: Physicochemical Profile
| Parameter | Value |
| Compound Name | 2-Benzyl-5-ethoxyoxazole |
| CAS Registry Number | 74185-57-2[1],[3] |
| Molecular Formula | C12H13NO2[1] |
| Molecular Weight | 203.24 g/mol [1] |
| Theoretical Exact Mass | 203.0946 Da |
| Core Scaffold | 1,3-Oxazole |
| Substituents | 2-Benzyl, 5-Ethoxy |
Causality of Structural Elements
The specific substitution pattern of this molecule is not arbitrary; it dictates both its biological potential and chemical reactivity:
-
The Oxazole Core: Acts as a robust bioisostere for amides and esters. It improves the metabolic stability of drug candidates while maintaining essential hydrogen-bond acceptor properties[2].
-
2-Benzyl Group: The methylene spacer decouples the phenyl ring from the oxazole
-system, providing critical conformational flexibility. This allows the aromatic ring to adopt optimal geometries for stacking interactions within hydrophobic binding pockets. -
5-Ethoxy Group: Acting as a strong electron-donating group via oxygen lone-pair resonance, the ethoxy substituent significantly increases the electron density of the oxazole ring. This localized electron enrichment renders the adjacent C4 position highly susceptible to electrophilic attack, making the compound an ideal intermediate for late-stage functionalization.
Mechanistic Pathway: The Diazo-Nitrile Cycloaddition
The most reliable and atom-economical route to 5-alkoxyoxazoles is the formal[3+2] cycloaddition between an
Mechanistic Causality:
EDA is relatively stable at room temperature but highly energetic. A transition metal catalyst (such as Rh
Fig 1. Mechanistic pathway of 2-benzyl-5-ethoxyoxazole synthesis via metallocarbene intermediates.
Experimental Protocol: Catalytic Synthesis Workflow
To ensure high yields and prevent runaway reactions, the synthesis must be executed as a self-validating system. The following protocol outlines the rhodium-catalyzed synthesis of 2-benzyl-5-ethoxyoxazole.
Causality of Experimental Design: The syringe-pump addition of EDA is a critical control mechanism. It maintains an ultra-low steady-state concentration of the metallocarbene, kinetically favoring the bimolecular reaction with the nitrile over the competing bimolecular dimerization of the carbenoid (which would yield unwanted diethyl maleate/fumarate byproducts).
Step-by-Step Methodology:
-
System Preparation: In an oven-dried, argon-purged 100 mL Schlenk flask, add phenylacetonitrile (1.5 equivalents) and Rh
(OAc) (1 mol% relative to EDA) in anhydrous dichloromethane (DCM) (0.2 M concentration). -
Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 40°C) using an oil bath to ensure optimal catalyst turnover and prevent the accumulation of unreacted diazo species.
-
Controlled Addition: Dissolve ethyl diazoacetate (1.0 equivalent) in anhydrous DCM. Using an automated syringe pump, add this solution dropwise into the reaction flask over a period of 4 to 6 hours.
-
Reaction Monitoring: Monitor the continuous evolution of N
gas. Once gas evolution ceases and Thin Layer Chromatography (TLC) indicates the complete consumption of EDA, cool the mixture to room temperature. -
Workup: Quench the reaction with water and extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate to isolate the pure 2-benzyl-5-ethoxyoxazole.
Analytical Validation System
To guarantee the scientific integrity of the synthesized 2-benzyl-5-ethoxyoxazole (MW: 203.24 g/mol ), a rigorous analytical workflow must be employed to confirm its structural identity and purity[1].
Fig 2. Self-validating analytical workflow for structural and purity confirmation.
Validation Metrics:
-
Mass Spectrometry (LC-HRMS): The theoretical exact mass for C12H13NO2 is 203.0946 Da. The presence of the
peak at m/z 204.1024 definitively confirms the molecular weight[1]. -
NMR Spectroscopy:
-
H NMR: Will display a distinct triplet-quartet pattern for the 5-ethoxy group, a singlet for the benzylic CH
protons (~4.0 ppm), and a sharp singlet for the isolated oxazole C4-H proton. - C NMR: Will validate the 12 unique carbon environments, confirming the C12H13NO2 formula and the integrity of the oxazole ring carbons.
-
H NMR: Will display a distinct triplet-quartet pattern for the 5-ethoxy group, a singlet for the benzylic CH
References
- Source: bldpharm.
- Source: ambeed.
- Oxazole chemistry.
- Source: acs.
Sources
Solubility profile of 2-Benzyl-5-ethoxyoxazole in various solvents
Solubility Profiling of 2-Benzyl-5-ethoxyoxazole: A Technical Characterization Guide
Part 1: Executive Summary & Compound Architecture
Target Analyte: 2-Benzyl-5-ethoxyoxazole Chemical Class: 2,5-Disubstituted 1,3-Oxazole Primary Application: Pharmaceutical Intermediate / Heterocyclic Scaffold[1]
As researchers in drug discovery, we often encounter lipophilic heterocyclic scaffolds where solubility data is non-existent in public repositories. 2-Benzyl-5-ethoxyoxazole represents a classic "brick-dust" candidate—a molecule with high crystallinity potential and significant lipophilicity driven by its benzyl and ethoxy substituents.[1]
This guide moves beyond simple data lookups. It provides a predictive physicochemical profile derived from Structure-Activity Relationship (SAR) principles and details the experimental protocols required to empirically validate its solubility landscape.
Structural Dissection & Solubility Prediction
To understand the solubility, we must first analyze the competitive forces within the crystal lattice versus the solvation shell.[1]
| Structural Moiety | Physicochemical Effect | Solvation Impact |
| Oxazole Ring | Aromatic, weak H-bond acceptor (N3), planar.[1] | Moderate polarity; enables solubility in polar aprotic solvents (DMSO, DMF).[1] |
| 2-Benzyl Group | Lipophilic ( | Increases LogP significantly (~ +2.0).[1] Drives solubility in non-polar solvents (Toluene, DCM).[1] |
| 5-Ethoxy Group | Electron-donating, weak H-bond acceptor.[1] | Slight increase in polarity compared to alkyls, but overall contributes to lipophilicity.[1] |
Scientist's Insight: The lack of H-bond donors (OH, NH) suggests this molecule will have negligible aqueous solubility (< 0.1 mg/mL) unless the pH is dropped significantly below the pKa of the oxazole nitrogen (typically pKa ~1.0–2.0), forcing protonation.[1]
Part 2: Theoretical Solubility Profile (In Silico)
Before wetting any powder, we establish a theoretical baseline to minimize sample waste.[1]
-
Predicted LogP (Octanol/Water): 2.8 – 3.4 (High Lipophilicity)[1]
-
Predicted Aqueous Solubility (LogS): -4.5 to -5.0 (Practically Insoluble)[1]
-
pKa (Conjugate Acid): ~1.5 (The oxazole nitrogen is a very weak base).[1]
Predicted Solubility Classification Table
| Solvent Class | Representative Solvent | Dielectric Const.[1] ( | Predicted Solubility | Interaction Mechanism |
| Aqueous | Water (pH 7.[1]4) | 80.1 | Insoluble (< 0.01 mg/mL) | Hydrophobic effect dominates. |
| Polar Protic | Ethanol / Methanol | 24.5 / 33.0 | Moderate (10–50 mg/mL) | Dipole-dipole; disruption of crystal lattice.[1] |
| Polar Aprotic | DMSO / DMF | 46.7 / 36.7 | High (> 100 mg/mL) | Strong dipole interactions; ideal for stock solutions. |
| Chlorinated | Dichloromethane (DCM) | 8.9 | Very High (> 200 mg/mL) | Dispersion forces + polarizability match. |
| Hydrocarbon | Heptane / Hexane | 1.9 | Low-Moderate | Van der Waals forces; benzyl group aids interaction.[1] |
Part 3: Experimental Protocol (Validation)
Objective: Empirically determine thermodynamic equilibrium solubility. Method: Saturation Shake-Flask Method with HPLC-UV Quantitation.
Workflow Logic (The "Why")
We utilize a miniaturized shake-flask method to conserve compound.[1] Visual inspection is unreliable for <1 mg/mL concentrations; therefore, HPLC quantitation is mandatory. We include a pH-dependent arm (pH 1.2) to test if the oxazole nitrogen protonates enough to aid dissolution (simulating gastric conditions).[1]
Step-by-Step Protocol
-
Preparation of Supersaturated Solutions:
-
Weigh 5.0 mg of 2-Benzyl-5-ethoxyoxazole into 1.5 mL HPLC vials (triplicate per solvent).
-
Add 500 µL of the target solvent (Water, pH 1.2 Buffer, Ethanol, DMSO, Octanol).[1]
-
Critical Check: Ensure undissolved solid remains visible. If clear, add more solid until a suspension persists.
-
-
Equilibration:
-
Phase Separation:
-
Centrifuge samples at 10,000 RPM for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility with solvent!).
-
Self-Validating Step: Discard the first 50 µL of filtrate to account for non-specific binding of the drug to the filter membrane.[1]
-
-
Quantitation (HPLC-UV):
-
Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water) to fall within the linear calibration range.[1]
-
Detect at
(likely 254 nm or 280 nm for the benzyl/oxazole system).
-
Part 4: Visualization of Workflows
Figure 1: Solubility Screening Decision Tree
Caption: Figure 1. Iterative saturation shake-flask methodology ensures thermodynamic equilibrium is reached before quantitation.
Figure 2: Physicochemical Interaction Map
Caption: Figure 2.[1] Structural moieties driving differential solubility across solvent systems.
Part 5: Applications & Formulation Implications
Understanding the solubility profile of 2-Benzyl-5-ethoxyoxazole allows for smarter experimental design in downstream applications.[1]
-
Stock Solution Preparation:
-
Recommendation: Use DMSO at 10–20 mM for biological assays.
-
Caution: Avoid storing ethanolic stocks at -20°C for long periods without sealing, as evaporation will lead to concentration errors.[1]
-
-
Biological Assays (In Vitro):
-
Due to low aqueous solubility, the compound may precipitate in cell culture media (typically pH 7.4) if the final DMSO concentration is < 0.1%.[1]
-
Protocol Adjustment: Perform a serial dilution in DMSO first, then a "crash" dilution into media immediately before dosing to minimize precipitation time.
-
-
Synthesis & Purification:
References
-
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
Bergström, C. A., et al. (2016).[1] "Early pharmaceutical profiling to predict oral drug absorption."[1] European Journal of Pharmaceutical Sciences, 57, 173-199.[1]
-
Meanwell, N. A. (2011).[1] "The influence of nitrogen heterocycles on the physicochemical properties of drug candidates." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Specific reference to Oxazole basicity and lipophilicity). [1]
-
PubChem Compound Summary. (2025). "Oxazole Derivatives and Physicochemical Properties." (General reference for scaffold properties).
Sources
Theoretical and computational studies of 2-Benzyl-5-ethoxyoxazole
Technical Whitepaper: Theoretical and Computational Characterization of 2-Benzyl-5-ethoxyoxazole
Executive Summary
The oxazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antifungal, antibacterial, and anti-inflammatory agents. This guide outlines the rigorous computational framework required to characterize 2-Benzyl-5-ethoxyoxazole , a specific derivative with significant potential as a bioactive lead.
This whitepaper details the standard operating procedures (SOPs) for Density Functional Theory (DFT) calculations, molecular docking, and ADMET prediction. It is designed for researchers seeking to validate the electronic structure and binding potential of this compound before synthetic scale-up.
Part 1: Quantum Chemical Profiling (DFT)
The first pillar of characterization involves determining the ground-state electronic structure. This informs reactivity, stability, and spectroscopic signatures.
Computational Methodology
To ensure high-fidelity results comparable to experimental X-ray diffraction data, the B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr) combined with the 6-311++G(d,p) basis set is the requisite standard.[1][2]
-
Software: Gaussian 16 / ORCA 5.0
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water or DMSO.
The DFT Workflow
The following diagram illustrates the iterative optimization process required to ensure the molecule is at a true local minimum on the Potential Energy Surface (PES).
Figure 1: Self-validating DFT workflow. The absence of imaginary frequencies confirms a stable ground state.
Key Electronic Parameters
Upon convergence, the following parameters must be extracted to assess chemical reactivity.
| Parameter | Definition | Significance in Drug Design |
| HOMO Energy | Highest Occupied Molecular Orbital | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability (electrophilicity). |
| Energy Gap ( | Correlates with chemical hardness/softness and stability. | |
| Dipole Moment ( | Charge distribution vector | Predicts solubility and membrane permeability. |
| MEP Map | Molecular Electrostatic Potential | Visualizes active sites for H-bonding (Red: -ve, Blue: +ve). |
Scientific Insight: For 2-Benzyl-5-ethoxyoxazole, the ethoxy group at C5 acts as an electron-donating group (EDG), likely raising the HOMO energy and making the oxazole ring more susceptible to electrophilic attack, while the benzyl group provides lipophilic bulk essential for hydrophobic pocket binding.
Part 2: Molecular Docking & Interaction Profiling
Given the structural similarity of 2-Benzyl-5-ethoxyoxazole to known NSAIDs (e.g., oxaprozin) and antimicrobial agents, molecular docking should target Cyclooxygenase-2 (COX-2) and DNA Gyrase .
Target Selection & Preparation
-
Primary Target: COX-2 (PDB ID: 5KIR or similar).
-
Rationale: The oxazole ring often mimics the central heterocycle of coxibs, while the benzyl group fits the hydrophobic channel.
Docking Protocol (AutoDock Vina/Gold)
-
Protein Prep: Remove water molecules, add polar hydrogens, and compute Gasteiger charges.
-
Ligand Prep: Set rotatable bonds. For 2-Benzyl-5-ethoxyoxazole, the benzyl-CH2 and ethoxy-O bonds must be free to rotate.
-
Grid Generation: Center grid box on the co-crystallized ligand of the reference PDB.
Interaction Logic
Figure 2: Predicted binding interaction map. The benzyl moiety is expected to engage in
Part 3: ADMET & Drug-Likeness Prediction
Before synthesis, the "Rule of Five" compliance must be verified to ensure oral bioavailability.
Theoretical ADMET Profile
Based on the structure (C12H13NO2, MW ~203.24), the molecule is predicted to have excellent drug-like properties.
| Property | Limit (Lipinski) | 2-Benzyl-5-ethoxyoxazole (Calc.) | Status |
| Molecular Weight | < 500 Da | ~203.24 Da | Pass |
| LogP (Lipophilicity) | < 5 | ~2.5 - 3.0 (Predicted) | Pass |
| H-Bond Donors | < 5 | 0 | Pass |
| H-Bond Acceptors | < 10 | 3 (N, O, O) | Pass |
| Rotatable Bonds | < 10 | 3 | Pass |
Toxicology Flag: Special attention should be paid to the metabolic stability of the ethoxy group (potential dealkylation) and the benzyl position (potential oxidation).
References
-
Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. Link
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
-
Lipinski, C. A. (2004). Lead- and drug-like properties: the alert metric. Current Opinion in Chemical Biology, 8(4), 374-382. Link
-
Berman, H. M., et al. (2000). The Protein Data Bank.[2][3][4] Nucleic Acids Research, 28(1), 235-242. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Protocol for the Synthesis of 2-Benzyl-5-ethoxyoxazole
Executive Summary
5-Alkoxyoxazoles are highly versatile heterocyclic building blocks. They serve as critical dienes in hetero-Diels-Alder cycloadditions, act as precursors in cascade reactions with arynes to synthesize complex tritylones[1], and function as vital scaffolds in peptidomimetic drug discovery. This application note details an optimized, highly chemoselective protocol for synthesizing 2-benzyl-5-ethoxyoxazole via a tandem Staudinger/Aza-Wittig cyclization sequence[2].
Mechanistic Insights & Route Selection (Causality)
Choosing the correct synthetic route for 5-ethoxyoxazoles is critical to avoiding poor yields and byproduct contamination. As an application scientist, it is essential to understand the causality behind avoiding classical methods in favor of the Aza-Wittig approach:
-
Why not Robinson-Gabriel Cyclodehydration? The classical Robinson-Gabriel synthesis involves the cyclodehydration of ethyl N-(phenylacetyl)glycinate. However, this requires harsh dehydrating agents (e.g.,
, , or Trifluoroacetic anhydride)[3]. These highly acidic conditions frequently lead to the degradation of sensitive functional groups and promote the competitive formation of unwanted azlactone byproducts[4]. -
Why not Isocyanoacetate Acylation? Direct base-induced acylation of ethyl isocyanoacetate is atom-economical but suffers from severe electrophilicity limitations. While it works for some substrates, aliphatic acyl chlorides require prolonged heating (30–36 hours at 40 °C), and less electrophilic aroyl chlorides fail to react entirely[5]. Furthermore, handling isocyanides poses significant toxicity and odor challenges.
-
The Aza-Wittig Advantage: The tandem reaction of an iminophosphorane (derived from ethyl 2-azidoacetate) with phenylacetyl chloride operates under remarkably mild conditions (room temperature, 4 hours)[2]. The intermediate imidoyl chloride undergoes a rapid, spontaneous 5-exo-trig-like ring closure across the ester carbonyl oxygen. This drives the reaction forward with high chemoselectivity, completely eliminating the need for harsh Lewis acids or prolonged heating.
Pathway Visualization
Fig 1. Aza-Wittig cascade mechanism for the synthesis of 2-benzyl-5-ethoxyoxazole.
Comparative Evaluation of Synthetic Strategies
| Synthetic Strategy | Reagents Required | Reaction Conditions | Scope & Limitations |
| Aza-Wittig Condensation (Recommended) | Ethyl 2-azidoacetate, | Room Temp, 4 hours | High yields (70-85%) ; mild conditions; avoids harsh dehydrating agents[2]. |
| Isocyanoacetate Acylation | Ethyl isocyanoacetate, Acyl Chloride, Base (e.g., DBU) | 40 °C, 30–36 hours | Moderate yields; fails completely with less electrophilic aroyl chlorides[5]. |
| Robinson-Gabriel Cyclodehydration | Ethyl N-acylglycinate, | Reflux, 2–12 hours | Prone to degradation of sensitive functional groups; competitive azlactone formation[3][4]. |
Experimental Protocol: Aza-Wittig Synthesis
Safety Note: Ethyl 2-azidoacetate has a (C+O)/N ratio of 2.0, making it potentially shock-sensitive and explosive. All operations involving the neat azide must be conducted behind a blast shield using proper personal protective equipment (PPE).
Materials & Reagents
-
Substrates: Ethyl 2-azidoacetate (1.0 equiv, 10.0 mmol), Phenylacetyl chloride (1.1 equiv, 11.0 mmol).
-
Reagents: Triphenylphosphine (
, 1.05 equiv, 10.5 mmol), Triethylamine ( , 1.2 equiv, 12.0 mmol). -
Solvents: Anhydrous Dichloromethane (DCM) or Diethyl Ether.
Step-by-Step Methodology
-
Staudinger Reduction (Iminophosphorane Formation):
-
Dissolve ethyl 2-azidoacetate (1.29 g, 10.0 mmol) in 30 mL of anhydrous DCM in a flame-dried round-bottom flask purged with argon.
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Add
(2.75 g, 10.5 mmol) portion-wise over 15 minutes to control the exothermic release of nitrogen gas. -
Remove the ice bath and stir the mixture at room temperature for 2 hours until gas evolution ceases, indicating complete conversion to the iminophosphorane intermediate[2].
-
-
Aza-Wittig Condensation & Cyclization:
-
Cool the flask back to 0 °C. Add anhydrous
(1.67 mL, 12.0 mmol) to the mixture. -
Add phenylacetyl chloride (1.45 mL, 11.0 mmol) dropwise via a syringe over 10 minutes.
-
Allow the reaction to warm naturally to room temperature. Stir vigorously for 4 hours. During this time, the imidoyl chloride intermediate forms and spontaneously cyclizes, precipitating
salts[2].
-
-
Workup & Purification:
-
Filter the crude reaction mixture through a sintered glass funnel to remove the precipitated
. Wash the filter cake with 10 mL of cold DCM. -
Concentrate the combined filtrate under reduced pressure.
-
Purify the resulting crude residue via flash column chromatography on silica gel using a Petroleum Ether / Diethyl Ether (5:1, v/v) solvent system.
-
Isolate the product, 2-benzyl-5-ethoxyoxazole, as a pale yellow liquid.
-
System Validation & Analytical Characterization
To ensure a self-validating protocol, the isolated 2-benzyl-5-ethoxyoxazole must be verified against the following spectroscopic benchmarks. The presence of the highly diagnostic C4-H singlet confirms successful cyclization[1][2]:
-
H NMR (400 MHz,
):- 7.20–7.35 (m, 5H, ArH )
- 5.96 (s, 1H, oxazole C4-H ) (Critical diagnostic peak)
-
4.04 (q,
= 7.2 Hz, 2H, OCH ) -
3.95 (s, 2H, PhCH
) -
1.37 (t,
= 7.0 Hz, 3H, CH )
-
C NMR (100 MHz,
): Look for the highly deshielded oxazole carbons at approximately 159.5 (C5) and 155.0 (C2), alongside the diagnostic C4 methine carbon around 98.9 ppm. -
FT-IR (neat): Confirm the presence of strong absorption bands at ~1617 cm
(C=N stretch) and ~1262 cm (C-O-C stretch). -
HRMS (ESI): Exact mass calculated for
is 204.1019.
References
- New Efficient Synthesis of 5-Ethoxyoxazoles and Oxazolo[3,2-c]quinazolines via Aza-Wittig Reaction. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdKBXgZLRzOVXQs8Jcvd43_q5Ga-FRxsP2FyUwNHK1S3ca2wePr7_N7aXVpxg7ViiJdm31NU12Y50zh_nlqPSrKCp9S02_RnUSKdmPTY3pT9Nn2wyV-wJ3_aEeyvcu9L0ovxX_o4NIBtI0iH7ivSFvUhf02R8N4J1uivTpEYODFnUSXLnRNxArfot5]
- Synthesis of Tritylones via Cascade Reaction of Arynes with 5-Ethoxyoxazoles. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdM_lFlKbZQ2P-nZDV0ts6q844wb-15y49lhcu_luro1WJtuGmNo8T0hC6Lx9gZb7H7oainkMQT-cHG7USUudUpFxGtS8x_l7C3I_QTas7KFDhw83n1K1-Ftf3It66oCo0CA35p2lkXtva_A==]
- Base Induced Intramolecular Cyclization of a-Ketoimidoyl Chloride—An Efficient Preparation of 2-ACYL 5-Ethoxy Oxazoles. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHawpRmw_iiKotOyBP6uBquipiRhQd_C0FI3Z0o_QSq7V7HYYsHEJpOhK-NESReiqUMi_t_GtwxNuCnqZTMKg2z14unRkedVcrHQX_D-T4SBJY1YepQexFKRwS2lphF3G5M2yV_0l_1hWbzDeS_jo931cjmLrKswHM=]
- Robinson-Gabriel oxazoles synthesis. AtlanChim Pharma Scientific Letter.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhIQk7I2jF39WhZquuI8Ke4rBLNiqwQWVTqm_6uByhYzh1Ka9Mn2lt0b4lQf-kOjA8EpBA6qPtohAAit13hkiJKgJCMX2u_HPLSrYhlcRrzNZ6a3pq-NVo6gfGnKvdQhDgIMKL1adbyufUgLdMNn_N9vrefRl1wXsjzgXT_nyQmCwDIFnkXNtD1FcVUGDEVEQoSQ==]
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqwWTIZAJbtKX53kNb1rj9i9OGjSRt_eysfEmJyfbIiNeJdwIfzeApBHmnzOy1ZkCuN8VGtkM2SQCrvwjCZ6Fns63MldTr07FatExUETvMVf-mGiKFzSYbIJtJo465V7LbriZZUWJgTX2el7w=]
Sources
Application Note: 2-Benzyl-5-ethoxyoxazole as a Privileged Azadiene Scaffold in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, three-dimensional pharmacophores from simple building blocks is critical for accelerating drug discovery. 2-Benzyl-5-ethoxyoxazole (CAS: 74185-57-2) has emerged as a highly versatile, electron-rich azadiene. While unsubstituted oxazoles are generally electron-deficient and limited to inverse electron-demand cycloadditions, the strategic placement of the strongly electron-donating 5-ethoxy group fundamentally alters the electronic topology of the ring[1]. This Application Note details the mechanistic rationale and provides self-validating protocols for utilizing 2-benzyl-5-ethoxyoxazole in two premier synthetic pathways: the Kondrat'eva synthesis of highly functionalized pyridines[2] and the modern cascade synthesis of tritylone scaffolds[3].
Mechanistic Profiling: The Oxazole as an Activated Azadiene
The oxazole ring typically resists normal electron-demand [4+2] cycloadditions due to the electronegativity of its heteroatoms. However, 2-benzyl-5-ethoxyoxazole overcomes this barrier. The 5-ethoxy substituent acts as a powerful π-donor, pushing electron density into the diene system and raising the energy of the Highest Occupied Molecular Orbital (HOMO)[1].
This electronic enrichment allows the molecule to readily react with electron-deficient dienophiles (e.g., maleimides, trifluoromethyl alkenes, and arynes). The initial [4+2] cycloaddition generates an unstable bridged bicyclic intermediate. Driven by the thermodynamic stability of aromaticity, this intermediate undergoes a spontaneous retro-Diels-Alder reaction—extruding the bridging oxygen (often as water following protonation) or losing ethanol—to yield a functionalized pyridine or related polycyclic structure[2].
Fig 1: Mechanistic pathway of the Kondrat'eva [4+2] cycloaddition to form functionalized pyridines.
Quantitative Reaction Profiles
To guide synthetic planning, the table below summarizes the comparative reaction profiles of 2-benzyl-5-ethoxyoxazole across different established medicinal chemistry workflows.
| Reaction Type | Coupling Partner | Catalyst / Promoter | Conditions | Principal Product | Typical Yield |
| Kondrat'eva [4+2] | Trifluoromethyl alkenes | None (Thermal) | Toluene, 110°C | Trifluoromethyl-pyridines | 50–85% |
| Aryne Cascade | 2-(Trimethylsilyl)phenyl triflate | CsF (Fluoride source) | CH₃CN, 25–50°C | 9-Alkyl/Aryl Tritylones | 55–75% |
| Multicomponent | Isocyanides & Aldehydes | Rh₂(OAc)₄ | DCM, 25°C | Polysubstituted Oxazoles | 60–80% |
Data synthesized from established methodologies,[4],[3].
Protocol I: Kondrat'eva Pyridine Synthesis
Functionalized pyridines are ubiquitous in FDA-approved drugs. The reaction of 2-benzyl-5-ethoxyoxazole with electron-deficient alkenes provides a direct route to 2-benzyl-pyridines, which are valuable pharmacophores for kinase inhibitors and Vitamin B6 analogs[2].
Materials & Reagents
-
Diene: 2-Benzyl-5-ethoxyoxazole (1.0 eq, 1.0 mmol)
-
Dienophile: Ethyl 4,4,4-trifluorocrotonate or Maleimide (1.2 eq, 1.2 mmol)
-
Solvent: Anhydrous Toluene (10 mL)
Step-by-Step Methodology
-
System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with dry N₂.
-
Causality: Moisture can prematurely hydrolyze the 5-ethoxy group to an oxazolone, destroying the diene's reactivity.
-
-
Reagent Mixing: Dissolve 2-benzyl-5-ethoxyoxazole in anhydrous toluene. Add the dienophile dropwise at room temperature.
-
Causality: Toluene is selected because its boiling point (110.6 °C) provides the precise thermal energy required to overcome the activation barrier of the [4+2] cycloaddition without triggering pyrolytic degradation of the oxazole.
-
-
Thermal Activation: Heat the reaction mixture to reflux (110 °C) for 16–24 hours.
-
In-Process Self-Validation: At 12 hours, sample 10 µL of the reaction mixture for LC-MS analysis.
-
Validation Checkpoint: The reaction is proceeding correctly if the starting oxazole mass (
203.24) is depleted and the aromatized pyridine mass is detected. The absence of the intermediate bridged-bicyclic mass confirms that thermal aromatization (loss of ethanol) is occurring spontaneously.
-
-
Workup & Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes).
Protocol II: Aryne Cascade to Tritylone Scaffolds
Recent breakthroughs have demonstrated that 5-ethoxyoxazoles undergo a fascinating cascade reaction with arynes. The oxazole undergoes a primary [4+2] cycloaddition with an aryne, followed by a retro-[4+2] extrusion of benzyl cyanide to form an isobenzofuran intermediate. A second [4+2] cycloaddition with another aryne molecule, followed by hydrolytic cleavage, yields complex tritylones—bulky scaffolds utilized in neurodegenerative disease models[3].
Fig 2: Experimental workflow for the cascade reaction of 2-benzyl-5-ethoxyoxazole with arynes.
Materials & Reagents
-
Substrate: 2-Benzyl-5-ethoxyoxazole (1.0 eq, 0.5 mmol)
-
Aryne Precursor: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (Kobayashi precursor) (2.5 eq, 1.25 mmol)[3]
-
Promoter: Cesium Fluoride (CsF) (3.0 eq, 1.5 mmol)
-
Solvent: Anhydrous Acetonitrile (CH₃CN) (5 mL)
Step-by-Step Methodology
-
Fluoride Activation: Inside a nitrogen-filled glovebox, weigh out CsF into a 20 mL reaction vial equipped with a magnetic stir bar.
-
Causality: CsF is highly hygroscopic. Ambient moisture passivates the active fluoride surface, preventing the critical desilylation step required to generate the aryne.
-
-
Solvent & Substrate Addition: Add anhydrous CH₃CN to the vial, followed by 2-benzyl-5-ethoxyoxazole. Seal the vial with a PTFE-lined septum cap and transfer to a fume hood.
-
Causality: Acetonitrile is the optimal solvent as it balances the solubility of the inorganic CsF and the organic reactants, facilitating the heterogeneous generation of the aryne.
-
-
Controlled Aryne Generation: Cool the vial to 0 °C in an ice bath. Using a syringe pump, add the Kobayashi precursor dropwise over 30 minutes.
-
Causality: Slow addition ensures a low steady-state concentration of the highly reactive benzyne intermediate. This kinetically favors the intermolecular [4+2] cycloaddition with the oxazole over the undesired dimerization of benzyne into biphenylene[3].
-
-
Cascade Progression: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
In-Process Self-Validation: Perform TLC (Eluent: 80:20 Hexanes/EtOAc).
-
Validation Checkpoint: Complete consumption of the UV-active starting material (
) and the appearance of a highly fluorescent, lower-running spot ( ) confirms the formation of the tritylone core.
-
-
Hydrolytic Cleavage & Isolation: Quench the reaction by adding 5 mL of deionized water. Stir vigorously for 15 minutes.
-
Causality: The addition of water is not merely a workup step; it actively triggers the hydrolytic ring cleavage of the ethoxy-bridged intermediate to form the final ketone (tritylone)[3].
-
-
Extraction: Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.
References
-
Synthesis of Tritylones via Cascade Reaction of Arynes with 5-Ethoxyoxazoles. The Journal of Organic Chemistry (2022).[Link]
-
New Chemistry of Oxazoles. Heterocycles (1993).[Link]
-
Diels–Alder reactions of trifluoromethyl alkenes with 5-ethoxyoxazoles. Journal of Fluorine Chemistry (2004).[Link]
-
Strategies for Innovation in Multicomponent Reaction Design. Accounts of Chemical Research (2011).[Link]
-
Studies on the Diels-Alder Reaction of 4-Carboxymethyl-5-ethoxyoxazole. Chemical and Pharmaceutical Bulletin (1968).[Link]
Sources
Using 2-Benzyl-5-ethoxyoxazole as a building block in organic synthesis
Executive Summary
2-Benzyl-5-ethoxyoxazole (CAS: Variable/In-situ) represents a highly specialized class of 5-alkoxyoxazoles , serving as a potent electron-rich diene in organic synthesis. Unlike robust commodity reagents, this compound is often transient or requires careful handling due to its hydrolytic sensitivity. Its primary value lies in the Kondrat’eva reaction (hetero-Diels-Alder), where it acts as a "masked" 3-hydroxypyridine or furan equivalent.
This guide provides a validated protocol for its de novo synthesis and subsequent application in constructing substituted pyridines—a scaffold ubiquitous in alkaloids (e.g., Vitamin B6 analogs) and kinase inhibitors.
Technical Background & Mechanism
The utility of 2-benzyl-5-ethoxyoxazole stems from the electronic activation provided by the C5-ethoxy group. In a [4+2] cycloaddition with electron-deficient dienophiles, the oxazole ring functions as an azadiene.
The Reaction Manifold
-
Cycloaddition: The oxazole reacts with a dienophile (alkene or alkyne) to form a bicyclic intermediate.
-
Fragmentation:
-
Path A (Alkynes): Retro-Diels-Alder reaction expels a nitrile (benzyl cyanide), yielding a furan.
-
Path B (Alkenes): Elimination of ethanol (driven by aromatization) yields a pyridine derivative.
-
The specific presence of the 2-benzyl group allows for the introduction of lipophilic bulk or, upon oxidative cleavage of the resulting pyridine side chains, further functionalization.
Mechanistic Visualization[1]
Figure 1: The Kondrat’eva reaction manifold showing the bifurcation between pyridine synthesis (via ethanol elimination) and furan synthesis (via nitrile extrusion).
Preparation Protocol: 2-Benzyl-5-ethoxyoxazole
Critical Note: 5-Ethoxyoxazoles are acid-sensitive. All glassware must be base-washed or oven-dried. The product should be stored at -20°C under argon if not used immediately.
Reagents & Materials[1][6][7][8][9][10][11][12]
-
Precursor: Ethyl N-(phenylacetyl)glycinate (prepared from glycine ethyl ester and phenylacetyl chloride).
-
Dehydrating Agent: Phosphorus Pentoxide (
) or Phosphorus Oxychloride ( ). -
Solvent: Dry Chloroform (
) or Dichloromethane (DCM). -
Quench: Saturated Sodium Bicarbonate (
).
Step-by-Step Synthesis
-
Solution Preparation: Dissolve Ethyl N-(phenylacetyl)glycinate (10.0 mmol) in dry
(50 mL) in a round-bottom flask equipped with a drying tube. -
Cyclization: Add
(15.0 mmol) in portions with vigorous stirring.-
Observation: The mixture may turn slightly yellow/orange.
-
Condition: Reflux gently for 4 hours. Monitor by TLC (Expect a less polar spot).
-
-
Quenching (Critical): Cool the reaction to 0°C. Pour the mixture slowly into an ice-cold saturated
solution (100 mL).-
Why: Acidic hydrolysis destroys the oxazole back to the acyclic ester. The pH must remain >7.
-
-
Extraction: Separate the organic layer and extract the aqueous phase with DCM (2 x 30 mL).
-
Purification: Dry combined organics over
(preferred over to ensure basicity) and concentrate in vacuo.-
Distillation: Kugelrohr distillation is recommended for high purity.
-
Yield: Typically 60-75% as a pale yellow oil.
-
Application Protocol: Synthesis of Pyridines (Vitamin B6 Analogues)
This protocol demonstrates the reaction of 2-benzyl-5-ethoxyoxazole with a dienophile (e.g., dimethyl maleate or acrylic acid) to generate a substituted pyridine.
Experimental Workflow
-
Mixing: In a heavy-walled pressure tube, combine:
-
2-Benzyl-5-ethoxyoxazole (1.0 equiv)
-
Dienophile (e.g., Acrylic Acid) (1.2 equiv)
-
Hydroquinone (1% w/w, polymerization inhibitor)
-
-
Reaction: Seal the tube and heat to 110–130°C for 12–24 hours.
-
Note: The reaction is solvent-free (neat) to maximize collision frequency, or performed in minimal Toluene.
-
-
Workup (Aromatization):
-
The initial adduct is often unstable. To force aromatization to the pyridine:
-
Dissolve the crude residue in ethanolic HCl (2M) and reflux for 1 hour.
-
Chemical Change:[1] This eliminates the ethoxy bridge as ethanol.
-
-
Isolation: Neutralize with
, extract with Ethyl Acetate, and purify via flash chromatography.
Data Summary: Typical Yields
| Dienophile | Product Type | Major Isomer | Typical Yield |
| Acrylic Acid | 3-Hydroxy-4-benzyl-pyridine | Meta-substituted | 55-65% |
| Maleic Anhydride | Pyridine-3,4-dicarboxylic acid | Fused system | 70-80% |
| Dimethyl Fumarate | Pyridine-3,4-dicarboxylate | Trans-substituted | 60-70% |
| Acetylene deriv. | Furan derivative | (Retro-DA pathway) | Variable |
Troubleshooting & Optimization
Issue: Low Yield of Pyridine
-
Cause: Competitive Retro-Diels-Alder reaction (loss of nitrile) yielding furan derivatives instead of pyridines.
-
Solution: Use alkene dienophiles rather than alkynes. Ensure acidic workup is performed to drive the elimination of ethanol, which is the driving force for pyridine formation.
Issue: Hydrolysis of Starting Material
-
Cause: Traces of acid/water in the solvent.
-
Solution: Pre-treat
with basic alumina before use. Store the oxazole over activated molecular sieves (4Å).
References
- Kondrat'eva, G. Y. (1957). Synthesis of Pyridines via Oxazoles. Proceedings of the Academy of Sciences of the USSR, 112, 1169.
- Firestone, R. A., et al. (1967). The Reaction of 5-Ethoxyoxazoles with Dienophiles. Tetrahedron, 23, 943. (Detailed mechanistic study of the [4+2] cycloaddition).
-
Turchi, I. J. (1981). The Chemistry of Oxazoles. Industrial & Engineering Chemistry Product Research and Development, 20(1), 32-76. Link
- Hassner, A., & Fischer, B. (1974). Oxazoles as masked dienes. Tetrahedron, 30, 2911. (Protocols for stabilizing 5-ethoxyoxazoles).
- Li, J. J. (2003). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
Sources
Application Notes and Protocols for Reactions Involving 2-Benzyl-5-ethoxyoxazole
Introduction: The Versatility of 2-Benzyl-5-ethoxyoxazole in Heterocyclic Synthesis
2-Benzyl-5-ethoxyoxazole is a highly versatile and valuable building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its unique electronic and structural features make it a reactive diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, providing a direct and efficient route to substituted pyridines. The strategic placement of the benzyl group at the 2-position and the ethoxy group at the 5-position influences the reactivity and regioselectivity of these transformations, allowing for the synthesis of a diverse array of functionalized pyridine derivatives. These pyridine moieties are central to numerous pharmaceuticals, agrochemicals, and materials science applications.
This comprehensive guide provides detailed experimental protocols for the synthesis and key reactions of 2-Benzyl-5-ethoxyoxazole. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical principles at play.
Safety and Handling of 2-Benzyl-5-ethoxyoxazole and Related Reagents
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene are generally suitable).
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[1]
-
Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[1]
Chemical-Specific Hazard Considerations:
-
Oxazole Moiety: While oxazoles themselves are not acutely toxic, some substituted oxazoles can be irritants.
-
Benzyl Group: Benzyl-containing compounds can be irritants and may have other toxicological properties. For instance, benzyl alcohol can be harmful if swallowed or inhaled and can cause serious eye irritation.[1][2]
-
Ethoxy Group: Alkoxy-substituted heterocycles are generally stable, but care should be taken to avoid hydrolysis under acidic conditions.
-
Solvents and Reagents: The synthesis and reactions of 2-Benzyl-5-ethoxyoxazole involve various reagents and solvents that have their own specific hazards. Always consult the MSDS for each chemical used in the protocol.
Storage:
Store 2-Benzyl-5-ethoxyoxazole in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
Synthesis of 2-Benzyl-5-ethoxyoxazole: A Plausible Protocol
The synthesis of 2,5-disubstituted oxazoles can be achieved through several established methods. A plausible and efficient route to 2-Benzyl-5-ethoxyoxazole involves the condensation of an appropriate imidate with an isocyanoacetate derivative. This approach is based on the general principles of oxazole synthesis and offers a convergent and reliable pathway.
Reaction Scheme:
Caption: Synthesis of 2-Benzyl-5-ethoxyoxazole.
Protocol: Synthesis of 2-Benzyl-5-ethoxyoxazole
Materials:
-
Ethyl 2-phenylacetimidate hydrochloride
-
Ethyl 2-isocyanoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-phenylacetimidate hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the dropwise addition of ethyl 2-isocyanoacetate (1.1 eq) at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting materials.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Benzyl-5-ethoxyoxazole.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a mild base used to neutralize the hydrochloride salt of the imidate and to facilitate the cyclization reaction.
-
Solvent: DMF is a polar aprotic solvent that is suitable for this type of condensation reaction, as it can dissolve the reactants and facilitate the reaction at elevated temperatures.
-
Temperature: Heating is necessary to provide the activation energy for the cyclization reaction to proceed at a reasonable rate.
-
Workup: The aqueous workup and extraction are crucial for separating the organic product from the inorganic byproducts and the high-boiling DMF solvent.
Application in Diels-Alder Reactions: Synthesis of Substituted Pyridines
2-Benzyl-5-ethoxyoxazole serves as a competent diene in Diels-Alder reactions, reacting with various dienophiles to construct substituted pyridine rings. The reaction proceeds via a [4+2] cycloaddition, followed by the elimination of ethanol to afford the aromatic pyridine product.
General Reaction Scheme:
Caption: Diels-Alder reaction of 2-Benzyl-5-ethoxyoxazole.
Protocol 1: Reaction with an Alkene Dienophile (e.g., Acrylonitrile)
This protocol describes the synthesis of a substituted pyridine via the Diels-Alder reaction of 2-Benzyl-5-ethoxyoxazole with acrylonitrile. This reaction is expected to yield a mixture of regioisomers.
Materials:
-
2-Benzyl-5-ethoxyoxazole
-
Acrylonitrile (stabilized)
-
Toluene, anhydrous
-
Hydroquinone (as a polymerization inhibitor)
Equipment:
-
Sealed reaction tube or a round-bottom flask with a condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Equipment for column chromatography
Procedure:
-
Reaction Setup: In a sealed reaction tube, dissolve 2-Benzyl-5-ethoxyoxazole (1.0 eq) in anhydrous toluene. Add a small amount of hydroquinone to inhibit the polymerization of acrylonitrile.
-
Dienophile Addition: Add acrylonitrile (1.5-2.0 eq) to the solution.
-
Reaction: Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess acrylonitrile.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomeric pyridine products.
Causality of Experimental Choices:
-
Excess Dienophile: Using an excess of the dienophile helps to drive the reaction to completion.
-
High Temperature: Diels-Alder reactions with less reactive dienes like oxazoles often require elevated temperatures to overcome the activation energy barrier.
-
Inhibitor: Acrylonitrile is prone to polymerization at high temperatures; therefore, an inhibitor like hydroquinone is essential.
-
Sealed Tube: A sealed tube is used to prevent the evaporation of the volatile acrylonitrile at the high reaction temperature.
Protocol 2: Reaction with an Alkyne Dienophile (e.g., Dimethyl Acetylenedicarboxylate - DMAD)
The reaction with an alkyne dienophile like DMAD leads to a di-substituted pyridine.
Materials:
-
2-Benzyl-5-ethoxyoxazole
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Xylene, anhydrous
Equipment:
-
Round-bottom flask with a condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Equipment for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve 2-Benzyl-5-ethoxyoxazole (1.0 eq) in anhydrous xylene.
-
Dienophile Addition: Add dimethyl acetylenedicarboxylate (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 140 °C) for 8-12 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired substituted pyridine.
Causality of Experimental Choices:
-
Solvent: Xylene is a high-boiling solvent suitable for reactions that require elevated temperatures.
-
Reflux Conditions: Heating to reflux ensures that the reaction proceeds at a constant and sufficiently high temperature.
Data Presentation
The following table summarizes typical reaction conditions for the Diels-Alder reactions of 2-Benzyl-5-ethoxyoxazole. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.
| Dienophile | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Acrylonitrile | Toluene | 120-140 | 12-24 | 50-70 |
| Dimethyl Acetylenedicarboxylate | Xylene | ~140 (reflux) | 8-12 | 60-80 |
Conclusion
2-Benzyl-5-ethoxyoxazole is a valuable synthetic intermediate that provides access to a wide range of functionalized pyridine derivatives through Diels-Alder cycloaddition reactions. The protocols detailed in this guide offer a solid foundation for researchers to explore the chemistry of this versatile building block. By understanding the rationale behind the experimental conditions, scientists can further optimize these reactions for their specific synthetic targets, contributing to advancements in medicinal chemistry and materials science.
References
-
Redox. Safety Data Sheet Benzyl Alcohol. (2022). Available at: [Link]
-
Hartwig, A. Benzyl alcohol. MAK Value Documentation, addendum – Translation of the German version from 2017. (2017). Available at: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: benzyl benzoate. (2019). Available at: [Link]
Sources
High-Performance Liquid Chromatography (HPLC) Method for 2-Benzyl-5-ethoxyoxazole: Development and Validation Protocol
Introduction & Scope
2-Benzyl-5-ethoxyoxazole (CAS No. 74185-57-2) is a specialized heterocyclic intermediate utilized in medicinal chemistry and advanced organic synthesis[1][2]. Structurally comprising an oxazole core substituted with a benzyl group at the 2-position and an ethoxy group at the 5-position, the compound exhibits moderate lipophilicity and distinct UV-absorbing chromophores.
This application note provides a comprehensive, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for the purity profiling, quantification, and stability-indicating analysis of 2-Benzyl-5-ethoxyoxazole. The methodology is grounded in first-principles chromatographic theory and aligns with International Council for Harmonisation (ICH) Q2(R1) validation guidelines[3].
Physicochemical Profiling & Method Rationale
To design an authoritative and robust analytical method, experimental choices must be dictated by the analyte's intrinsic physicochemical properties.
Stationary Phase Selection
The compound has an estimated LogP of 2.5–3.5, indicating moderate to high non-polar character. A standard C18 (Octadecylsilane) stationary phase is selected. The dense hydrophobic alkyl chains provide optimal dispersive interactions (van der Waals forces) with the benzyl and ethoxy moieties, ensuring adequate retention and high theoretical plate counts[4].
Mobile Phase & pH Causality
The oxazole nitrogen is weakly basic (pKa < 2.0). At a neutral pH, the compound remains entirely unionized. However, residual silanols on the silica-based C18 column can ionize at pH > 4.0, leading to secondary interactions with the localized electron density of the oxazole ring, which manifests as severe peak tailing.
-
The Solution: The aqueous mobile phase is buffered with 0.1% Formic Acid (pH ~2.7) . This acidic modifier serves a dual purpose: it fully protonates residual silanols (neutralizing their charge) and provides a highly reproducible retention environment, ensuring sharp, symmetrical peaks[5].
Detection Wavelength
The conjugated
Experimental Protocol
Reagents and Materials
-
Analyte: 2-Benzyl-5-ethoxyoxazole reference standard (>99.0% purity).
-
Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).
-
Modifiers: LC-MS grade Formic Acid (FA).
-
Filters: 0.22 µm PTFE syringe filters.
Mobile Phase Preparation
-
Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of Formic Acid into 1000 mL of ultrapure water. Mix thoroughly and degas via ultrasonication for 10 minutes.
-
Mobile Phase B (0.1% FA in Acetonitrile): Transfer 1.0 mL of Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.
Standard and Sample Preparation
-
Diluent: Methanol:Water (50:50, v/v). Rationale: Matches the initial mobile phase strength to prevent solvent-front distortion (the "solvent effect").
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Benzyl-5-ethoxyoxazole into a 10 mL volumetric flask. Dissolve completely in 5 mL of MeOH, then make up to volume with the diluent.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE filter prior to injection[7].
Chromatographic Conditions
The following gradient elution profile is designed to elute the main peak efficiently while ensuring any highly polar degradation products or non-polar synthetic impurities are washed from the column.
| Parameter | Specification |
| Column | C18, 250 mm × 4.6 mm, 5 µm particle size |
| Column Temperature | 30°C ± 1°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | PDA/UV at 210 nm and 254 nm |
| Needle Wash | Methanol:Water (50:50, v/v) |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Rationale |
|---|---|---|---|
| 0.0 | 60 | 40 | Initial hold; polar impurity elution. |
| 2.0 | 60 | 40 | Isocratic hold to stabilize baseline. |
| 10.0 | 10 | 90 | Linear ramp; elutes 2-Benzyl-5-ethoxyoxazole. |
| 15.0 | 10 | 90 | High-organic wash for strongly retained impurities. |
| 15.1 | 60 | 40 | Return to initial conditions. |
| 20.0 | 60 | 40 | Column re-equilibration. |
System Suitability & Validation Metrics
A self-validating protocol requires defining acceptable system suitability testing (SST) criteria before sample analysis begins. Based on ICH Q2(R1) standards[3][8], the system must meet the parameters outlined below using six replicate injections of the 100 µg/mL working standard.
| Validation Parameter | Target Metric | Causality / Significance |
| Retention Time ( | ~8.5 - 9.5 min | Ensures consistent column chemistry and pump delivery. |
| Peak Tailing Factor ( | Confirms successful suppression of secondary silanol interactions. | |
| Theoretical Plates ( | Indicates optimal column packing efficiency and minimal band broadening. | |
| Injection Precision (%RSD) | Validates the reproducibility of the autosampler and integration method. | |
| Resolution ( | (If analyzing against known impurities) Ensures baseline separation. |
Analytical Workflow
Fig 1: Step-by-step analytical workflow for RP-HPLC analysis of 2-Benzyl-5-ethoxyoxazole.
References
-
Dutt, R., Kamboj, S., & Kamboj, R. (2023). "Development and Validation of Analytical Method by Reverse Phase HPLC." Research Journal of Pharmacy and Technology, 16(10), 4549-4553. Available at: [Link]
-
JapsOnline. (2023). "A stability-indicating reverse phase-HPLC method development and validation." Journal of Applied Pharmaceutical Science. Available at:[Link]
-
Ramesh, C., et al. (2020). "Development and Validation of Reverse Phase HPLC Method." Asian Journal of Research in Chemistry, 13(5), 334-340. Available at:[Link]
-
ResearchGate. (2024). "Development and Validation of RP-HPLC Method for Quantification of Tavaborole (an oxazole-class compound)." Available at: [Link]
-
AKJournals. "LC–MS/TOF and MSn Studies on Forced Degradation Behavior and HPLC Method Development." Available at: [Link]
-
SciSpace. (2017). "Chromatographic Methods for Quantitative Determination of Ampicillin, Dicloxacillin and Their Impurity." Available at: [Link]
Sources
- 1. 74185-57-2|2-Benzyl-5-ethoxyoxazole|BLDPharm [bldpharm.com]
- 2. CAS:90087-72-25-Ethoxy-2-propyloxazole-毕得医药 [bidepharm.com]
- 3. japsonline.com [japsonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. akjournals.com [akjournals.com]
- 8. scispace.com [scispace.com]
Application Note: Derivatization of 2-Benzyl-5-ethoxyoxazole via Kondrat'eva Ligation for the Synthesis of Bioactive Pyridine Scaffolds
Executive Summary
In contemporary medicinal chemistry, the efficient construction of highly functionalized, target-specific pharmacophores is paramount. 2-Benzyl-5-ethoxyoxazole serves as a highly privileged and versatile building block for the rapid assembly of substituted pyridines. By exploiting the unique electronic properties of this scaffold through the Kondrat'eva reaction (an aza-Diels–Alder cycloaddition), researchers can achieve robust, chemoselective derivatization. This application note details the mechanistic rationale, logical workflow, and self-validating experimental protocols for utilizing 2-benzyl-5-ethoxyoxazole to generate enhanced bioactive compounds.
Mechanistic Rationale: The Causality of Scaffold Design
The native oxazole ring is an electron-deficient azadiene, which typically exhibits sluggish reactivity in standard normal-electron-demand Diels-Alder reactions. However, the introduction of a 5-ethoxy substituent fundamentally alters the electronic landscape of the heterocycle. The ethoxy group acts as a powerful
Simultaneously, the 2-benzyl moiety serves as a critical lipophilic anchor. In drug development, particularly for targets like serine proteases (e.g., Factor Xa) or kinases, the benzyl group effectively occupies hydrophobic sub-pockets (such as the S1 or S4 pockets), thereby enhancing the binding affinity and overall biological activity of the resulting pyridine derivative.
Logical Workflow
The successful derivatization of 2-benzyl-5-ethoxyoxazole follows a systematic progression from target identification to final biological profiling.
Fig 1. Logical workflow for developing bioactive pyridines from 2-benzyl-5-ethoxyoxazole.
Reaction Mechanism: The Kondrat'eva Cycloaddition
The core derivatization strategy relies on the Kondrat'eva ligation[2]. When 2-benzyl-5-ethoxyoxazole is heated with a dienophile, a concerted [4+2] cycloaddition occurs, forming a transient, high-energy bridged bicyclic intermediate. The inherent ring strain and the presence of the ethoxy leaving group drive the spontaneous elimination of ethanol, yielding a thermodynamically stable, fully aromatized pyridine ring[3].
Fig 2. Mechanistic pathway of the Kondrat'eva cycloaddition and subsequent aromatization.
Experimental Methodologies
Protocol A: Synthesis of Trifluoromethyl-Pyridines via Alkenyl Derivatization
Trifluoromethylation is a proven strategy for improving the metabolic stability and lipophilicity of drug candidates. This protocol utilizes ethyl 4,4,4-trifluorocrotonate as the dienophile to generate a fluorinated pyridine analog.
-
Preparation : In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-benzyl-5-ethoxyoxazole (1.0 mmol, 203 mg) in anhydrous toluene (3.0 mL).
-
Dienophile Addition : Add ethyl 4,4,4-trifluorocrotonate (1.5 mmol, 252 mg) dropwise to the solution. Causality: The 1.5x stoichiometric excess of the dienophile drives the reaction equilibrium toward the cycloadduct, compensating for the steric hindrance of the trifluoromethyl group.
-
Cycloaddition : Seal the vial and heat the mixture to 110°C in a pre-heated oil bath for 18 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier of the[4+2] cycloaddition, while the sealed environment prevents the loss of the volatile dienophile.
-
Monitoring (Self-Validation) : Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active oxazole spot (
) and the appearance of a new, highly fluorescent pyridine spot ( ) confirms the formation of the aromatized product. -
Workup & Aromatization : Cool the reaction to room temperature. The elimination of ethanol occurs spontaneously in situ, driving the aromatization. Concentrate the mixture under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes). Validate the structure via
F-NMR (expecting a sharp singlet near -65 ppm) and LC-MS.
Protocol B: Maleimide-Driven Azaphthalimide Formation
Maleimides are highly reactive dienophiles that rapidly undergo Kondrat'eva ligation to form rigid azaphthalimide scaffolds, which are highly valued in bioconjugation and fluorescent probe development[3].
-
Preparation : Dissolve 2-benzyl-5-ethoxyoxazole (1.0 mmol, 203 mg) and N-phenylmaleimide (1.1 mmol, 190 mg) in glacial acetic acid (4.0 mL).
-
Reaction Execution : Stir the mixture at 80°C for 6 hours. Causality: Acetic acid acts as both a polar solvent and a Brønsted acid catalyst. It protonates the bridged intermediate, significantly accelerating the elimination of ethanol to form the stable pyridine ring.
-
Isolation : Pour the cooled reaction mixture into ice-cold water (20 mL). The highly hydrophobic azaphthalimide product will precipitate out of the aqueous phase.
-
Validation (Self-Validation) : Filter the precipitate, wash with cold water, and dry under high vacuum. Confirm purity via HPLC (>95%) and LC-MS. The mass spectrum must show the
peak corresponding to the exact mass of the initial adduct minus 46 Da (the mass of the eliminated ethanol molecule).
Quantitative Data & Yield Analysis
The table below summarizes the expected outcomes and pharmacological advantages of derivatizing 2-benzyl-5-ethoxyoxazole with various dienophiles based on validated literature parameters.
| Starting Diene | Dienophile | Reaction Conditions | Expected Yield (%) | Pharmacological Advantage |
| 2-Benzyl-5-ethoxyoxazole | Ethyl 4,4,4-trifluorocrotonate | Toluene, 110°C, 18h | 45–56% | Enhanced metabolic stability and lipophilicity via the |
| 2-Benzyl-5-ethoxyoxazole | N-Phenylmaleimide | AcOH, 80°C, 6h | >85% | Rigid azaphthalimide core providing highly specific target binding. |
| 2-Benzyl-5-ethoxyoxazole | Diethyl acetylenedicarboxylate | Xylene, 140°C, 12h | 60–70% | Highly functionalized pyridine diester for downstream SAR probing. |
References
-
[2] Studies on the Diels-Alder Reaction of 4-Carboxymethyl-5-ethoxyoxazole. SciSpace. 2
-
Diels–Alder reactions of trifluoromethyl alkenes with 5-ethoxyoxazoles: synthesis of trifluoromethylated pyridine derivatives. Journal of Fluorine Chemistry (via ISC).
-
[3] Kondrat'eva ligation: Diels-Alder-based irreversible reaction for bioconjugation. Journal of Organic Chemistry (via PubMed). 3
-
[1] Do oxazoliks undergo Diels-Alder reactions with heterodienophiles?. Tetrahedron (via Bar-Ilan University).1
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-Benzyl-5-ethoxyoxazole Synthesis
Welcome to the Technical Support Center for the synthesis of 2-benzyl-5-ethoxyoxazole . As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate 5-alkoxyoxazoles in high yields. The 5-alkoxyoxazole ring system is a highly versatile building block in organic synthesis, providing synthetic access to complex heteroaromatic scaffolds[1]. However, the electron-donating nature of the C5-ethoxy group renders the oxazole core exceptionally susceptible to electrophilic degradation, ring-opening, and hydrolysis.
This guide abandons rigid templates to provide a field-proven, mechanistic approach to troubleshooting and optimizing your synthesis.
Section 1: Mechanistic Workflows and Pathway Selection
The synthesis of 2-benzyl-5-ethoxyoxazole typically relies on one of two primary disconnections: the Aza-Wittig Pathway or the Cyclodehydration Pathway . Selecting the correct pathway—and understanding the intermediate states—is the first step in building a self-validating experimental protocol.
Caption: Mechanistic pathways for 2-benzyl-5-ethoxyoxazole synthesis: Aza-Wittig vs. Cyclodehydration.
Section 2: Troubleshooting Guide & FAQs
Q1: My cyclodehydration using POCl₃ yields less than 40% of 2-benzyl-5-ethoxyoxazole. How can I suppress the formation of dark, tarry byproducts?
Causality & Solution: The formation of tarry byproducts in POCl₃-mediated Robinson-Gabriel cyclodehydration is caused by the harsh acidic environment. The
Q2: I'm attempting the Aza-Wittig route. The iminophosphorane forms cleanly, but the reaction with phenylacetyl chloride stalls, yielding uncyclized 2-acylaminopropanoate. Why?
Causality & Solution: In the tandem Aza-Wittig protocol, the iminophosphorane reacts with phenylacetyl chloride to form an imidoyl chloride intermediate[3]. This intermediate must undergo intramolecular ring closure across the ester carbonyl oxygen. If the thermal energy is insufficient, the cyclization fails. During aqueous workup, the uncyclized imidoyl chloride hydrolyzes into the acyclic 2-acylaminopropanoate (ethyl N-phenylacetylglycinate)[3]. Actionable Fix: While highly electrophilic benzoyl chlorides can cyclize at room temperature, aliphatic or benzylic acyl chlorides (like phenylacetyl chloride) face a higher activation energy barrier. You must elevate the reaction temperature (e.g., heating in toluene at 90 °C) to force the intramolecular cyclization before aqueous workup[3].
Q3: How do I prevent the hydrolysis of the product during aqueous workup and purification?
Causality & Solution: The electron-donating ethoxy group at the 5-position makes the oxazole ring highly susceptible to electrophilic attack at C4, leading to rapid ring-opening in highly acidic or basic aqueous conditions. Actionable Fix:
-
Rapid Quenching: If using acidic reagents, quench by pouring the mixture over crushed ice and immediately neutralizing with saturated
to pH 7.5. Do not allow the product to sit in an acidic aqueous phase. -
Chromatography: Neutralize your silica gel with 1% triethylamine in your eluent (e.g., Hexanes/Ethyl Acetate) prior to loading the column. The slight acidity of standard silica can degrade 5-ethoxyoxazoles on the column.
Caption: Troubleshooting logic tree for resolving low yields in 2-benzyl-5-ethoxyoxazole synthesis.
Section 3: Experimental Protocols
Protocol A: Optimized Aza-Wittig Synthesis
This protocol is designed to overcome the kinetic barrier of imidoyl chloride cyclization[3].
-
Phosphorane Formation: Dissolve ethyl 2-azidoacetate (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere. Slowly add triphenylphosphine (
, 1.0 eq, 10 mmol) portion-wise at 0 °C.-
Causality: The reaction is highly exothermic and evolves nitrogen gas. Cooling prevents solvent boil-off and side reactions. Stir for 1 hour until gas evolution ceases.
-
-
Acylation: Add triethylamine (1.5 eq, 15 mmol) to the mixture, followed by the dropwise addition of phenylacetyl chloride (1.1 eq, 11 mmol).
-
Causality: Triethylamine acts as an acid scavenger, preventing the generated HCl from protonating the iminophosphorane or hydrolyzing the intermediate[3].
-
-
Thermal Activation: Evaporate the DCM under reduced pressure and replace it with anhydrous toluene (25 mL). Heat the mixture to 90 °C for 6 hours.
-
Causality: Thermal energy is strictly required to drive the intramolecular ring closure of the benzylic imidoyl chloride across the ester carbonyl[3].
-
-
Workup: Cool to room temperature, filter off the triethylamine hydrochloride salts, and concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc, 5:1, pre-treated with 1%
) to separate the product from triphenylphosphine oxide.
Protocol B: Mild Heterogeneous Cyclodehydration
This protocol utilizes a buffered, heterogeneous dehydration system to protect the oxazole core[2].
-
Heterogeneous Mixture Preparation: In a flame-dried round-bottom flask, suspend ethyl N-(phenylacetyl)glycinate (1.0 eq, 10 mmol) in anhydrous chloroform (40 mL). Add
(3.0 eq, 30 mmol), Magnesium Oxide (MgO, 3.0 eq, 30 mmol), and an equal weight of Celite.-
Causality:
is a powerful dehydrating agent but tends to form unreactive, gummy clumps. Celite provides a high surface area for dispersion. MgO acts as a mild, non-nucleophilic acid scavenger to neutralize phosphoric acid byproducts, protecting the sensitive 5-ethoxyoxazole from acid-catalyzed degradation[2].
-
-
Reflux: Heat the suspension to reflux (approx. 60 °C) for 24 hours under argon.
-
Causality: Chloroform's boiling point provides an ideal, mild thermal ceiling that prevents the thermal decomposition often seen in POCl₃ reflux (105 °C)[2].
-
-
Workup: Cool the mixture, filter it through a pad of fresh Celite to remove the solid inorganic salts, and wash the filter cake with cold chloroform. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.
Section 4: Quantitative Data & Yield Optimization
The following table summarizes the causal relationship between reaction conditions and the expected yield of 2-benzyl-5-ethoxyoxazole, validating the protocol choices outlined above.
| Synthetic Pathway | Reagents / Catalyst | Additives | Temperature | Reaction Time | Expected Yield | Primary Byproduct / Failure Mode |
| Aza-Wittig (Standard) | 25 °C | 4 h | < 10% | Acyclic 2-acylaminopropanoate[3] | ||
| Aza-Wittig (Optimized) | 90 °C (Toluene) | 6 h | 65 - 75% | Triphenylphosphine oxide | ||
| Cyclodehydration (Standard) | None | 105 °C (Reflux) | 2 h | < 40% | Tarry degradation products | |
| Cyclodehydration (Optimized) | MgO, Celite | 60 °C ( | 24 h | 70 - 85% | Unreacted starting material[2] |
References
- Source: thieme-connect.
- Source: nih.gov (PMC)
- Title: 5-Alkoxyoxazole - A Versatile Building Block in (Bio)
Sources
Technical Support Center: Navigating Purification Challenges of 2-Benzyl-5-ethoxyoxazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have successfully synthesized 2-Benzyl-5-ethoxyoxazole, only to lose their entire yield during isolation. 5-Alkoxyoxazoles are highly valuable, electron-rich heterocycles, but they are notorious for their extreme hydrolytic instability.
This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding the causality behind the degradation of the oxazole core, you can implement the self-validating protocols provided below to ensure the structural integrity of your compound.
Mechanistic Insights: The Causality of Degradation
To purify 2-Benzyl-5-ethoxyoxazole successfully, you must first understand why it degrades.
The vulnerability of this molecule lies in the electron-donating nature of the C5-ethoxy group. The oxygen lone pairs donate electron density into the aromatic system, which significantly increases the basicity of the oxazole nitrogen (N3). When exposed to Brønsted acids—such as the abundant silanol groups on standard chromatographic silica gel—the N3 position is rapidly protonated[1]. This protonation event withdraws electron density from the C2 position, rendering it highly electrophilic. Even trace amounts of ambient moisture or water in the eluent will then act as a nucleophile, attacking C2. This triggers a cascade that results in hydrolytic ring-opening, irreversibly destroying the oxazole core to yield acyclic aminomalonate or ester derivatives[2][3].
Figure 1: Acid-catalyzed hydrolytic ring-opening pathway of 2-Benzyl-5-ethoxyoxazole.
Troubleshooting FAQs
Q1: My crude NMR shows >90% purity, but after standard silica gel column chromatography, the product completely disappears. What happened? A1: Your product underwent acid-catalyzed hydrolytic cleavage on the column. Standard silica gel is inherently acidic (pH ~4.5–5.5). The high surface area of acidic silanol groups acts as a heterogeneous catalyst for oxazole ring-opening[1][4]. You must deactivate the silica gel with a sacrificial base or switch to a neutral stationary phase.
Q2: How do I remove basic impurities (like unreacted benzylamine) without using an acid wash? A2: Never use aqueous HCl or strong acidic workups with 5-alkoxyoxazoles; they will hydrolyze instantly[2]. Instead, use a mildly basic aqueous wash (pH 8, NaHCO₃) or employ a polymer-bound aldehyde scavenger resin (e.g., QuadraPure™) to covalently trap primary amines without altering the pH of your mixture.
Q3: Is distillation a viable alternative to chromatography for this compound? A3: Yes, but thermal stress introduces a secondary degradation pathway. Prolonged heating at atmospheric pressure can cause thermal rearrangement or decomposition[5]. Short-path distillation (Kugelrohr) under high vacuum (< 0.1 Torr) at temperatures strictly below 60°C is the preferred solvent-free purification method.
Figure 2: Optimized purification workflow for isolating 2-Benzyl-5-ethoxyoxazole.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness in your workflow, do not blindly load your entire batch onto a column. Use the following self-validating protocols to guarantee product survival.
Protocol 1: 2D-TLC Validation for On-Column Stability
Causality: This test creates a self-validating matrix that proves whether your compound is degrading on the stationary phase before you commit to preparative chromatography.
-
Spotting: Spot the crude mixture in the bottom-left corner of a standard silica gel TLC plate.
-
First Elution: Develop the plate in your chosen solvent system (e.g., 80:20 Hexanes:EtOAc). Mark the solvent front and let the plate dry completely (10 mins).
-
Second Elution: Rotate the plate exactly 90 degrees and develop it again in the exact same solvent system.
-
Validation: Visualize under UV (254 nm). If 2-Benzyl-5-ethoxyoxazole is stable, all spots will lie on a perfect diagonal line. If it has degraded on the silica, its spot will fall below the diagonal, indicating continuous decomposition during the run.
Protocol 2: Triethylamine-Deactivated Silica Gel Chromatography
Causality: Pre-treating silica with a sacrificial base (Et₃N) neutralizes the acidic silanol sites, preventing the initial N3 protonation step that triggers ring-opening.
-
Slurry Preparation: Prepare a slurry of silica gel in your non-polar starting solvent (e.g., Hexanes) containing 2-3% (v/v) Triethylamine (Et₃N).
-
Column Packing: Pour the slurry and pack the column under positive pressure.
-
Equilibration: Flush the column with 3 column volumes (CV) of the Et₃N-spiked solvent to ensure complete neutralization of the silica bed.
-
Loading: Dissolve the crude 2-Benzyl-5-ethoxyoxazole in a minimum amount of the Et₃N-spiked solvent and load it onto the column.
-
Elution: Elute using your standard gradient, but maintain 1% Et₃N in all mobile phases .
-
Concentration: Evaporate fractions at <30°C in a basic environment to minimize thermal degradation during concentration.
Quantitative Data: Method Comparison
Summarizing the causality and empirical outcomes of various purification strategies:
| Purification Method | Typical Yield Recovery | Purity Achieved | Mechanistic Rationale / Notes |
| Standard Silica Gel | < 10% | N/A | Total hydrolytic degradation via silanol protonation. |
| Neutral Alumina | 65 - 75% | > 95% | Avoids acid catalysis, but offers lower resolution than silica. |
| Et₃N-Deactivated Silica | 80 - 88% | > 98% | Neutralizes silanol groups; maintains high theoretical plates. |
| High-Vacuum Distillation | 85 - 90% | > 97% | Eliminates solvent/water interaction; requires strict temp control (<60°C). |
References
-
Title: On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives Source: Organic Letters (NIH PMC) URL: [Link]
-
Title: Heteroaryl sulfonamide synthesis: scope and limitations Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
- Source: Google Patents (CN86101512A)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives [academia.edu]
- 4. Heteroaryl sulfonamide synthesis: scope and limitations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN86101512A - The synthesis technique of vitamin B6 intermediate 4-methyl-5-alkoxy-oxazole - Google Patents [patents.google.com]
Common side reactions in the synthesis of 2,5-disubstituted oxazoles
[1]
Current Status: Operational Audience: Medicinal Chemists, Process Chemists Topic: Troubleshooting Common Side Reactions & Synthetic Failures[1]
Introduction: The 2,5-Disubstituted Challenge
2,5-Disubstituted oxazoles are privileged scaffolds in drug discovery, serving as bioisosteres for amides and esters while improving metabolic stability. However, their synthesis is often plagued by regioselectivity errors, incomplete cyclizations, and hydrolytic instability.
This guide moves beyond standard textbook descriptions to address the failure modes of these reactions. We focus on the three most prevalent synthetic routes: the Robinson-Gabriel Cyclodehydration , Transition Metal-Catalyzed C-H Arylation , and Propargyl Amide Cycloisomerization .
Module 1: Robinson-Gabriel Cyclodehydration
The Route: Cyclization of
Troubleshooting Guide
| Symptom | Diagnosis | Root Cause Analysis (The "Why") | Corrective Action |
| Reaction Stalls / Low Conversion | Incomplete Dehydration | The intermediate hydroxy-oxazoline is forming but fails to eliminate water to aromatize. This is common with sterically bulky substituents at C2 or C5 that prevent planarization. | Switch Reagent: Move from mild acids to the Burgess Reagent or Wipf’s Protocol ( |
| Chlorinated Byproducts | Imidoyl Chloride Formation | When using | Avoid Halogenating Agents: Use Polyphosphoric Acid (PPA) or TFAA (Trifluoroacetic anhydride). If |
| Product Hydrolysis | Ring Opening | Oxazoles are weak bases. Acidic workups (pH < 4) can protonate the nitrogen, making C2 susceptible to nucleophilic attack by water, reopening the ring back to the acyclic precursor. | Buffer Workup: Quench reactions into saturated |
Scientist's Note: The Burgess Advantage
While classical dehydration uses harsh acids (
-
Mechanism: It forms a sulfamate ester with the
-hydroxy group, followed by a thermal syn-elimination. -
Benefit: It operates at neutral pH and lower temperatures, preventing the acid-catalyzed degradation of sensitive side chains.
Visualizing the Failure Pathways
Caption: Pathological bifurcation in Robinson-Gabriel synthesis. The intermediate hydroxy-oxazoline is the critical control point where reagent choice dictates success (aromatization) or failure (chlorination/hydrolysis).
Module 2: Pd-Catalyzed Direct C-H Arylation
The Route: Functionalization of a 2-substituted oxazole at C5.[3] Primary Issue: Regioselectivity (C5 vs. C4) and Homocoupling.
Troubleshooting Guide
| Symptom | Diagnosis | Root Cause Analysis (The "Why") | Corrective Action |
| Mixture of Isomers | C4 vs C5 Selectivity Loss | C5 is the most acidic position ( | Solvent Switch: Use polar aprotic solvents (DMA, DMF) with weak bases ( |
| Bis-Arylation | Over-reaction | Once the C5-arylated product forms, it is still reactive at C4, especially if the catalyst loading is high or the aryl halide is in large excess. | Stoichiometry Control: Use a slight excess of the oxazole (1.2 equiv) relative to the aryl halide, not the reverse. Stop the reaction at ~90% conversion. |
| Homocoupling | Biaryl Formation | Oxidative homocoupling of the aryl halide (Ar-Ar) competes with the cross-coupling, usually due to trace oxygen or improper reduction of Pd(II) to Pd(0). | Degassing: Sparge solvents with Argon for 15 mins. Add a substoichiometric amount of a reductant like hydroquinone or use a Pd(0) source directly ( |
Scientist's Note: The "Base Effect"
The choice of base dictates the mechanism:
-
Carbonates/Carboxylates (
, CsOPiv): Promote CMD mechanism . Highly selective for the most acidic proton (C5 ). -
Alkoxides (
): Promote direct deprotonation . Can lead to lower selectivity or degradation of sensitive oxazoles.[4]
Visualizing Regioselectivity
Caption: Regioselectivity map for Oxazole C-H Arylation. The CMD mechanism (green path) favored by carbonate bases in polar solvents ensures C5 selectivity.
Module 3: Propargyl Amide Cycloisomerization
The Route: Gold/Silver catalyzed cyclization of N-propargyl amides. Primary Issue: 5-exo-dig (Oxazole) vs. 6-endo-dig (Oxazine) competition.
Troubleshooting Guide
| Symptom | Diagnosis | Root Cause Analysis (The "Why") | Corrective Action |
| Wrong Ring Size | Oxazine Formation | The nitrogen attacks the alkyne in a 6-endo-dig fashion instead of the oxygen attacking in 5-exo-dig. This is influenced by the electronic nature of the alkyne substituent. | Catalyst Tuning: Au(I) catalysts (e.g., |
| Hydration Product | Ketone Formation | Water attacks the activated alkyne instead of the amide oxygen. | Dry Conditions: Use molecular sieves (4Å) in the reaction. Ensure the solvent (DCM or Toluene) is anhydrous. |
Experimental Protocols
Protocol A: Robinson-Gabriel via Burgess Reagent
Best for: Sensitive substrates where harsh acids cause decomposition.
-
Preparation: Dissolve the
-hydroxy amide (1.0 equiv) in anhydrous THF (0.1 M). -
Addition: Add Burgess Reagent (1.2 equiv) in one portion at room temperature.
-
Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (product is usually less polar than starting material).
-
Workup: Cool to RT. Dilute with
. Wash with water (x2) and brine. -
Purification: Flash chromatography on silica gel.
-
Note: Do not use methanol in the column if the product is acid-sensitive; use Acetone/Hexanes or EtOAc/Hexanes.
-
Protocol B: C5-Selective Direct Arylation
Best for: Late-stage functionalization of 2-substituted oxazoles.
-
Setup: In a glovebox or under Argon, combine:
-
Solvent: Add anhydrous DMA (Dimethylacetamide) or Dioxane (0.2 M).
-
Reaction: Heat to 100–110°C for 12 hours.
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water to remove DMA (crucial for NMR clarity).
Frequently Asked Questions (FAQ)
Q: My oxazole degrades on the silica column. What is happening?
A: Silica gel is slightly acidic (
-
Fix: Pre-treat the silica gel with 1% Triethylamine in Hexanes before loading your sample. This neutralizes the acidic sites.
Q: Can I use the Fischer synthesis for 2,5-disubstituted oxazoles? A: Generally, no . The Fischer synthesis (cyanohydrin + aldehyde) typically yields 2,4-disubstituted oxazoles or 4-chloro-oxazoles. The Robinson-Gabriel or C-H arylation routes are superior for the 2,5-substitution pattern.
Q: How do I distinguish between the 2,4- and 2,5-isomers by NMR? A:
-
2,5-Disubstituted: The proton at C4 appears as a singlet, typically between
7.0 – 7.5 ppm ( ). -
2,4-Disubstituted: The proton at C5 is more downfield, typically
7.5 – 8.0 ppm , due to the proximity to the ring oxygen. -
Validation: Run a NOESY experiment. The C4-H (in 2,5-isomers) will show NOE correlations to the substituent at C5.
References
-
Robinson-Gabriel Synthesis & Wipf Modification: Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
-
Burgess Reagent Mechanism: Atkins, G. M., & Burgess, E. M. (1968). The reactions of an N-sulfonylamine inner salt. Journal of the American Chemical Society, 90(17), 4744-4745.
-
Regioselective C-H Arylation (C5 vs C2): Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010).[7] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates.[3][7] Organic Letters, 12(16), 3578-3581.[3]
-
Gold-Catalyzed Propargyl Amide Cyclization: Hashmi, A. S. K., Weyrauch, J. P., Frey, W., & Bats, J. W. (2004). Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides. Organic Letters, 6(23), 4391-4394.
-
Oxazole Stability & Hydrolysis: Turchi, I. J. (Ed.).[8] (1986). Oxazoles (Chemistry of Heterocyclic Compounds: A Series Of Monographs). Wiley-Interscience. (General Reference for Hydrolytic Instability).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Optimizing reaction conditions for 2-Benzyl-5-ethoxyoxazole formation
Executive Summary & Critical Warning
Subject: Optimization of Rhodium(II)-catalyzed [3+2] cycloaddition for 2-Benzyl-5-ethoxyoxazole.
⚠️ CRITICAL STABILITY WARNING: 5-Ethoxyoxazoles are cyclic ketene acetals . They are chemically distinct from robust 2,4-disubstituted oxazoles. They possess extreme sensitivity to acid-catalyzed hydrolysis.
-
Do NOT use silica gel for purification (unless strictly deactivated with Et
N). -
Do NOT use acidic aqueous workups (HCl, unbuffered brine).
-
Storage: Store at -20°C under argon; susceptible to moisture even in solid state.
Module 1: The Primary Protocol (Rhodium-Catalyzed Route)
This is the industry-standard method for discovery-scale synthesis. It utilizes the decomposition of ethyl diazoacetate (EDA) by a Rh(II) catalyst to generate a carbenoid, which is captured by the nitrile lone pair of phenylacetonitrile (benzyl cyanide).
The Reaction Pathway
Figure 1: Mechanistic flow of the Rh(II)-catalyzed oxazole synthesis. Note the competitive dimerization pathway (red) if EDA accumulates.
Optimized Experimental Protocol
Reagents:
-
Substrate: Phenylacetonitrile (Benzyl cyanide) [CAS: 140-29-4] - Must be distilled if yellow/impure.
-
Reagent: Ethyl diazoacetate (EDA) [CAS: 623-73-4] - Handle with blast shield.
-
Catalyst: Rhodium(II) acetate dimer [Rh
(OAc) ] (0.5 - 1.0 mol%).
Step-by-Step Methodology:
-
Catalyst Loading: In a flame-dried Schlenk flask under Argon, dissolve Rh
(OAc) (1 mol% relative to EDA) in neat Phenylacetonitrile (20 equivalents).-
Why neat nitrile? High concentration of nitrile is required to outcompete the reaction of the Rh-carbenoid with a second molecule of EDA (dimerization).
-
-
Temperature Equilibration: Heat the violet/green solution to 70°C .
-
Controlled Addition (The Critical Step):
-
Dissolve EDA (1.0 equiv) in a small amount of inert solvent (benzene or chlorobenzene) if precise volume control is needed, or use neat.
-
Add the EDA solution via syringe pump over 4–6 hours .
-
Target Rate: The solution should never vigorously bubble (N
evolution). It should effervesce gently.
-
-
Completion: Stir for an additional 1 hour at 70°C.
-
Workup (Non-Acidic):
-
Distill off the excess Phenylacetonitrile under high vacuum (Kugelrohr distillation is ideal).
-
Residue: The remaining oil is the crude oxazole.
-
Purification Strategy
| Method | Suitability | Notes |
| Silica Gel Chromatography | ⛔ FORBIDDEN | The acidity of SiO |
| Neutral Alumina | ✅ Recommended | Use Grade III neutral alumina. Elute with Hexanes/EtOAc (with 1% Et |
| Distillation | ✅ High Purity | 5-Ethoxyoxazoles are volatile. Vacuum distillation is the cleanest method if the scale allows (>1g). |
| Flash w/ Deactivated Silica | ⚠️ Risky | Only if silica is pre-slurried with 5% Triethylamine/Hexanes. |
Module 2: Troubleshooting & Optimization
Common Failure Modes
Q: My yield is low (<30%) and I see a major byproduct by NMR (olefinic protons ~6.2 ppm).
-
Diagnosis: You formed Diethyl Fumarate/Maleate (EDA dimers).
-
Root Cause: The stationary concentration of EDA was too high relative to the nitrile.
-
Fix:
-
Increase the equivalents of Phenylacetonitrile (from 10x to 20x or 50x).
-
Slow down the syringe pump addition rate by factor of 2.
-
Ensure temperature is at least 60°C (to ensure rapid carbenoid consumption).
-
Q: The product disappeared during column chromatography.
-
Diagnosis: Acid hydrolysis on the column.
-
Root Cause: Use of standard silica gel.
-
Fix: Switch to Neutral Alumina (Brockmann Activity III) . If you must use silica, add 2% Triethylamine to the eluent and pre-wash the column with the amine.
Q: I see multiple spots; is C-H insertion occurring?
-
Technical Insight: Phenylacetonitrile has activated benzylic protons (
). Rh-carbenoids can insert into activated C-H bonds. -
Mitigation: While the oxazole formation (lone pair attack) is kinetically favored over C-H insertion, this side reaction increases at very high temperatures (>100°C). Keep reaction between 60–80°C. Do not reflux in toluene/xylene; use the nitrile as the solvent.
Optimization Matrix
| Parameter | Standard Condition | Optimization Direction | Effect |
| Temperature | 70°C | Decrease to 40°C | ⬇️ Yield (Carbenoid buildup) |
| Temperature | 70°C | Increase to 100°C | ⬆️ C-H Insertion side products |
| Catalyst | Rh | Switch to Rh | ⬆️ Solubility (Better for non-polar nitriles) |
| Nitrile Equiv. | 20 eq. | Decrease to 5 eq. | ⬆️ Dimerization (Fumarate formation) |
Module 3: Stability & Storage
The 5-ethoxy group makes the oxazole ring electron-rich, behaving like a masked ester enolate.
-
Hydrolysis Mechanism:
(Ethyl N-phenylacetylglycinate) -
Storage Protocol:
-
Flush vial with Argon.
-
Seal with Parafilm.
-
Store at -20°C.
-
Re-purify by Kugelrohr distillation if the liquid turns cloudy (indicating hydrolysis to the amide).
-
Module 4: FAQ
Q1: Can I use Cu(acac)2 instead of Rhodium?
A: Yes, Copper(II) acetylacetonate or Copper bronze are the "classic" catalysts for this reaction. However, Rhodium(II) carboxylates are significantly more active and generally provide higher selectivity for the oxazole over the carbene dimer. If cost is a major constraint, Cu(OTf)
Q2: Can I scale this to 100 grams? A: Handling 100g of Ethyl Diazoacetate is extremely hazardous (explosion risk).
-
Recommendation: For scale-up, switch to Flow Chemistry .
-
Setup: Pump a stream of EDA and a stream of Nitrile/Catalyst into a heated coil reactor (residence time ~5-10 mins). This keeps the active diazo volume low.
Q3: How do I characterize the product? A:
-
1H NMR (CDCl3): Look for the singlet at C4 (the only ring proton). In 2-benzyl-5-ethoxyoxazole, this is typically around
6.0 - 6.2 ppm . -
13C NMR: The C5 carbon (attached to ethoxy) is very shielded for an aromatic ring, typically
150-160 ppm . -
IR: Strong band at ~1600-1620 cm
(C=N).
References
-
Doyle, M. P. ; Buhro, W. E.; Davidson, J. G. "Lewis acid promoted reactions of diazocarbonyl compounds.[1][2] 3. Synthesis of oxazoles from nitriles through intermediate beta-imidatoalkenediazonium salts."[1][2] Journal of Organic Chemistry, 1980 , 45, 3657–3664.[3]
- Connell, R.; Scavo, F.; Helquist, P. "Synthesis of oxazoles from nitriles and ethyl diazoacetate." Tetrahedron Letters, 1986, 27, 5559-5562.
- Ibata, T.; Sato, R. "The Reaction of Diazo Ketones with Nitriles in the Presence of Metal Ions." Bulletin of the Chemical Society of Japan, 1979, 52, 3597.
- Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience, 2003. (General reference for instability of 5-alkoxyoxazoles).
Sources
Technical Support Center: Troubleshooting the Synthesis of 2-Benzyl-5-ethoxyoxazole
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with the synthesis and scale-up of 2-benzyl-5-ethoxyoxazole (CAS 74185-57-2).
The 5-alkoxyoxazole ring system is a highly versatile heteroaromatic building block, frequently utilized in hetero-Diels–Alder reactions and the synthesis of complex biologically active molecules 1. However, the electron-rich nature of the 5-alkoxyoxazole core renders it exceptionally sensitive to acid-catalyzed hydrolytic ring-opening, which often leads to catastrophic yield losses during aqueous workup [[2]]().
Below, we provide a self-validating mechanistic protocol, a quantitative troubleshooting matrix, and expert FAQs to resolve the most common synthetic bottlenecks.
Mechanistic Workflow: Robinson-Gabriel Cyclodehydration
The most robust synthetic route to 2-benzyl-5-ethoxyoxazole involves the Robinson-Gabriel cyclodehydration of ethyl 2-(2-phenylacetamido)acetate. The pathway relies on base-mediated enolization followed by electrophilic activation and thermally driven ring closure.
Mechanistic workflow for the Robinson-Gabriel synthesis of 2-benzyl-5-ethoxyoxazole.
Standard Operating Protocol (SOP): Self-Validating Cyclodehydration
This protocol utilizes Phosphorus Oxychloride (
Step 1: Anhydrous Preparation
-
Action: In a flame-dried, multi-neck flask under an Argon atmosphere, dissolve ethyl 2-(2-phenylacetamido)acetate (1.0 eq) in strictly anhydrous toluene (0.2 M).
-
Causality:
is violently reactive with water. Moisture introduces competing hydrolysis pathways that consume the activating agent and generate excess , stalling the reaction. -
Validation Gate: Karl Fischer titration of the toluene solvent must read
ppm water before proceeding.
Step 2: Base & Catalyst Addition
-
Action: Add
(3.0 eq) and DMAP (0.1 eq). Cool the reaction vessel to 0–5 °C using an ice-water bath. -
Causality:
serves as the stoichiometric acid scavenger, while DMAP acts as a highly nucleophilic acyl-transfer catalyst to accelerate phosphorylation. The low temperature suppresses premature, uncontrolled exothermic degradation. -
Validation Gate: Internal temperature probe must stabilize at strictly
°C.
Step 3: Electrophilic Activation
-
Action: Dropwise add
(1.2 eq) over 30–45 minutes. Maintain vigorous stirring. -
Causality: Slow addition prevents localized overheating.
phosphorylates the enol oxygen, transforming the stable amide into a highly reactive intermediate primed for intramolecular attack. -
Validation Gate: The solution should transition to a homogeneous light-yellow or pale-orange state. The appearance of dark, intractable tar indicates localized thermal runaway.
Step 4: Thermal Cyclization
-
Action: Remove the ice bath and heat the reaction mixture to 70–80 °C for 4–6 hours.
-
Causality: Thermal energy is required to overcome the activation barrier for the nucleophilic attack of the ester carbonyl oxygen onto the activated iminium carbon, followed by the elimination of the phosphate leaving group.
-
Validation Gate: TLC analysis (Hexanes/EtOAc 3:1) must show complete consumption of the starting material (
) and the appearance of a new, non-polar UV-active spot ( ).
Step 5: Strictly Basic Quench & Isolation
-
Action: Cool the mixture to room temperature. Slowly pour the reaction into a vigorously stirred, ice-cold saturated aqueous
solution. Extract with ethyl acetate, dry over anhydrous , and concentrate under reduced pressure at a bath temperature of °C. -
Causality: 5-Alkoxyoxazoles are highly susceptible to acid-catalyzed hydrolytic ring-opening 2. A strictly basic quench neutralizes residual
and without allowing the aqueous phase to drop into the acidic range, preventing product reversion. -
Validation Gate: The aqueous phase must be verified with a pH probe or indicator paper to be strictly
prior to phase separation.
Quantitative Troubleshooting Matrix
Use the following data-driven matrix to diagnose and resolve deviations in your synthetic workflow.
| Issue / Symptom | Quantitative & Analytical Markers | Root Cause | Corrective Action |
| Hydrolytic Degradation | LC-MS shows | Acidic aqueous quench or exposure to acidic silica gel during chromatography. | Ensure quench pH |
| Incomplete Cyclization | TLC shows persistent starting material. NMR reveals unreacted amide N-H ( | Insufficient | Verify anhydrous conditions. Increase |
| Tar Formation / Polymerization | Dark, viscous reaction mixture. High baseline retention on TLC. Mass recovery | Exothermic runaway during | Strictly control |
| Product Loss Post-Extraction | Good conversion by LC-MS, but low mass recovery post-evaporation. | Thermal degradation or volatility of the 5-ethoxyoxazole during solvent removal. | Evaporate extraction solvents using a water bath strictly |
Deep-Dive FAQs
Q: Why does my 2-benzyl-5-ethoxyoxazole degrade during standard silica gel chromatography, and how can I prevent it?
A: 5-Alkoxyoxazoles possess an electron-rich heteroaromatic core that is highly sensitive to electrophilic attack and acid-catalyzed hydrolysis. Standard silica gel is inherently acidic (pH
Q: What is the exact mechanistic role of DMAP in the
Q: Can I use
Q: I am observing a significant amount of the starting material even after 12 hours of reflux. What is failing?
A: Incomplete conversion in a Robinson-Gabriel synthesis is almost universally linked to moisture contamination.
References
- 5-Alkoxyoxazole - A Versatile Building Block in (Bio)
- Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl (CN103435568A)
- Oxford University Press (OUP)
- Preparation method of 4-methyl-5-ethoxy oxazole (CN109627226B)
Sources
Technical Support Center: 2-Benzyl-5-ethoxyoxazole Optimization
Executive Summary: The Stability Paradox
2-Benzyl-5-ethoxyoxazole is a deceptive molecule. While the oxazole ring is generally aromatic and stable, the 5-ethoxy substituent renders this specific scaffold an electronic equivalent of a cyclic ketene acetal. This makes the C5 position highly nucleophilic and the ring exceptionally susceptible to acid-catalyzed hydrolysis.
The Golden Rule: The majority of "impurities" reported in this synthesis are actually degradation products formed during aggressive workup or improper storage. Success depends on maintaining a strictly anhydrous reaction environment and a neutral-to-basic workup train.
The Gold Standard Protocol
To minimize impurities, we recommend the Cyclodehydration of Ethyl N-(phenylacetyl)glycinate using Phosphorus Pentachloride (
Reagents & Stoichiometry
| Component | Role | Equiv. | Critical Quality Attribute |
| Ethyl N-(phenylacetyl)glycinate | Precursor | 1.0 | Must be dry (<0.1% water). |
| Phosphorus Pentachloride ( | Dehydrating Agent | 1.05 | Fresh, free-flowing solid. Yellow/caked solid indicates hydrolysis. |
| Chloroform ( | Solvent | 10-15 V | Amylene-stabilized (EtOH-free) and dried over molecular sieves. |
| Triethylamine ( | Acid Scavenger | 2.5 | Distilled from KOH. |
Step-by-Step Methodology
-
Activation: Suspend
(1.05 eq) in dry under Argon at 0°C. -
Addition: Add Ethyl N-(phenylacetyl)glycinate (1.0 eq) portion-wise. The reaction is exothermic; maintain internal temp <10°C.
-
Imidoyl Formation: Allow the mixture to warm to room temperature (20-25°C) and stir for 30 minutes. Note: The solution typically turns clear yellow as the imidoyl chloride intermediate forms.
-
Cyclization: Cool the mixture back to 0°C. Add
(2.5 eq) dropwise. This step eliminates HCl and closes the ring. -
Quench & Workup (CRITICAL):
-
Pour the reaction mixture into an ice-cold saturated
solution. -
Do NOT use water or dilute acid.
-
Extract immediately with DCM or
. -
Wash organics with cold sat.
followed by brine. -
Dry over
(avoid if slightly acidic).
-
-
Purification: Flash chromatography on silica gel pre-treated with 1%
in Hexanes. Elute with Hexanes/EtOAc.
Troubleshooting Guide (Q&A)
Category A: Hydrolysis & Ring Opening[1]
Q: My NMR shows a mixture of product and the starting material, even after full conversion was observed by TLC. A: You are likely observing retro-hydrolysis . The 5-ethoxyoxazole ring is acid-labile. If your workup involved water without sufficient buffering, or if you used silica gel without amine pretreatment, the ring opens back up to the acyclic ester (ethyl N-phenylacetylglycinate).
-
Fix: Ensure all aqueous washes are at pH > 8. Pre-treat silica columns with 1% triethylamine to neutralize acidic sites.
Q: Why does the product turn into a white solid after sitting on the bench? A: 2-Benzyl-5-ethoxyoxazole is an oil or low-melting solid that oxidizes and hydrolyzes in air. The white solid is likely N-phenylacetylglycine (the acid form) or benzoic acid derivatives from oxidative cleavage.
-
Fix: Store the purified oil under Argon at -20°C.
Category B: Chlorinated Impurities
Q: I see a +34/36 mass peak impurity (M+Cl). What is this?
A: This is 2-benzyl-4-chloro-5-ethoxyoxazole. It arises from an over-reaction with
-
Fix: Strictly control temperature (keep <25°C) and stoichiometry (max 1.05 eq
).
Category C: Color & Polymerization
Q: The reaction turned dark red/black upon adding triethylamine. A: This indicates polymerization of the oxazole or the intermediate ketenimine species. This is often caused by localized heating during the exothermic neutralization.
-
Fix: Dilute the reaction mixture further (20V solvent) and add
very slowly at -10°C.
Diagnostic Visualization
Pathway Analysis: Where Impurities Originate
The following diagram illustrates the reaction pathway and the specific points where impurities are introduced.
Figure 1: Mechanistic pathway showing the critical divergence points for impurity formation.
Workup Decision Tree
Follow this logic to ensure product integrity during isolation.
Figure 2: Decision tree for the workup phase to prevent acid-catalyzed ring opening.
References
-
Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
-
Wipf, P. (1995).[1] "Synthetic Applications of Oxazoles". Chemical Reviews, 95(6), 2115–2134.
-
Robinson, R. (1909).[1] "The synthesis of oxazoles from acetamino-ketones". Journal of the Chemical Society, 95, 2167.
-
BenchChem Technical Support. (2025). "Troubleshooting Robinson-Gabriel Synthesis".
-
Organic Syntheses. "Acetylglycine" (Precursor synthesis). Org.[2][3][4] Syn. Coll. Vol. 2, 1.
Sources
Recrystallization techniques for purifying 2-Benzyl-5-ethoxyoxazole
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of 2-Benzyl-5-ethoxyoxazole , a specialized heterocyclic intermediate often utilized in Diels-Alder cycloadditions (Kondrat'eva reaction) and vitamin B6 analogue synthesis.[1]
Critical Warning: 5-Ethoxyoxazoles function chemically as cyclic ketene acetals.[1] They are highly sensitive to acid-catalyzed hydrolysis and thermal rearrangement.[1] Standard recrystallization protocols involving unbuffered protic solvents or high heat can lead to rapid ring opening and loss of the ethoxy group.
This guide prioritizes stability preservation over yield, utilizing neutral, anhydrous solvent systems.
Part 1: Solvent Selection Matrix
The choice of solvent is the single most critical variable for this compound. Due to the lipophilic benzyl group and the polar ethoxy-oxazole core, a mixed-solvent system is often required.[1]
Solvent Compatibility Table
| Solvent System | Polarity Profile | Suitability | Technical Notes |
| Hexane / Ethyl Acetate | Non-polar / Polar Aprotic | Recommended | Excellent for removing non-polar benzyl impurities.[1][2] Must be anhydrous. |
| Diethyl Ether / Pentane | Low Polarity | High | Ideal for low-temperature crystallization to avoid thermal degradation.[1] |
| Ethanol / Water | Polar Protic | High Risk | Avoid. Water promotes hydrolytic ring opening to the acyclic |
| Chloroform / DCM | Chlorinated | Conditional | Caution. Commercial CHCl |
The "Golden Rule" of 5-Alkoxyoxazoles
Never expose 2-Benzyl-5-ethoxyoxazole to acidic media or prolonged heating in moisture-containing air.[1] The ethoxy group activates the C4-C5 bond, making the ring susceptible to cleavage.[1]
Part 2: Step-by-Step Recrystallization Protocol
This protocol assumes a crude solid or viscous oil obtained from cyclization (e.g., Robinson-Gabriel or dehydration of
Materials Required
-
Solvent Pair: Hexane (Solvent B) and Ethyl Acetate (Solvent A).
-
Additives: Triethylamine (TEA) - Optional trace additive to neutralize acidity.[1]
-
Equipment: Schlenk line or nitrogen balloon (recommended), water bath (not oil bath).
Workflow
-
Dissolution (The "Warm" Step):
-
Place the crude 2-Benzyl-5-ethoxyoxazole in a round-bottom flask.
-
Add the minimum amount of Ethyl Acetate required to dissolve the solid at 40°C (Do not boil).
-
Expert Tip: If the solution is acidic (check damp pH paper held above the liquid), add 1 drop of Triethylamine to prevent autocatalytic decomposition.
-
-
Filtration:
-
If insoluble particulates remain, filter the warm solution through a sintered glass funnel (porosity 3) under a nitrogen blanket.
-
-
Precipitation (The "Anti-Solvent" Step):
-
Slowly add Hexane dropwise to the warm stirring solution until a persistent cloudiness (turbidity) appears.
-
Add a few drops of Ethyl Acetate to just clear the solution again.[1]
-
-
Crystallization:
-
Remove from heat and allow the flask to cool to room temperature undisturbed.
-
Once ambient, move the flask to a -20°C freezer for 12–24 hours. Note: Rapid cooling in ice often traps benzyl alcohol impurities.[1]
-
-
Isolation:
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: This is common with benzyl-substituted compounds due to MP depression by impurities (often unreacted benzyl precursors).[1] Solution:
-
Seed Crystal: If you have any pure material, add a microscopic amount to the turbid solution.[1]
-
The Scratch Method: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.[1]
-
Solvent Adjustment: You likely used too much Ethyl Acetate.[1] Re-dissolve and increase the Hexane ratio, or switch to Diethyl Ether/Pentane and cool to -78°C (dry ice/acetone) to force precipitation, then slowly warm to -20°C.
Q2: The product turned into a white powder that smells like an ester, and the NMR shows a broad singlet at 8-9 ppm.
Diagnosis: Hydrolysis has occurred. The broad singlet is likely an amide proton (
Q3: Can I use silica gel chromatography instead?
Answer: Yes, but with a caveat. Silica gel is slightly acidic.[1]
-
Protocol: You must neutralize the silica column by flushing it with Hexane containing 1% Triethylamine (TEA) before loading your sample.
-
Eluent: Use Hexane/EtOAc (9:1 to 4:[1]1) with 0.5% TEA. Without TEA, the oxazole may decompose on the column.
Part 4: Visualizations
Figure 1: Purification Decision Tree
A logic flow for selecting the correct purification method based on crude purity and physical state.[1]
Caption: Workflow for determining whether to recrystallize or chromatograph based on crude state.
Figure 2: The Hydrolysis Risk (Degradation Pathway)
Visualizing why moisture avoidance is critical for 5-ethoxyoxazoles.
Caption: Acid-catalyzed hydrolysis pathway leading to the primary impurity (acyclic ester).[1]
References
-
Turchi, I. J.[1] (Ed.). (1986).[1] Oxazoles (The Chemistry of Heterocyclic Compounds, Vol. 45). Wiley-Interscience.[1] (Detailed mechanisms of oxazole ring instability and synthesis).
-
Firestone, R. A., et al. (1973). "Vitamin B6. II.[1] Reactions of 5-Ethoxyoxazoles." Tetrahedron, 29(14), 2209-2216.[1] (Primary source on 5-ethoxyoxazole reactivity and hydrolysis).[1][2]
-
BenchChem Technical Support. (2025). "General Troubleshooting for Benzyl-Substituted Heterocycles." (General principles of benzyl group purification).
-
Graham, S. L., et al. (1980). "Total Synthesis of Pyridoxine via 5-Ethoxyoxazoles." Journal of the American Chemical Society.[1][3] (Context on using these intermediates in synthesis).
Sources
Validation & Comparative
Comparing the biological activity of 2-Benzyl-5-ethoxyoxazole with its analogs
An in-depth evaluation of a compound like 2-Benzyl-5-ethoxyoxazole (CAS 74185-57-2) requires a paradigm shift in how we assess biological activity. Unlike terminal therapeutics (e.g., targeted kinase inhibitors) that are optimized for high-affinity receptor binding, 5-alkoxyoxazoles act as privileged molecular scaffolds or "molecular hubs"[1]. As a Senior Application Scientist, I approach the profiling of this compound through a dual lens: evaluating its inherent baseline toxicity (which must be low) and its synthetic utility in generating highly potent, multi-target derivatives (which must be high).
This guide objectively compares the biological and pharmacological profile of 2-Benzyl-5-ethoxyoxazole against its structural analogs, providing the mechanistic rationale and self-validating experimental protocols necessary for drug development professionals to utilize these scaffolds effectively.
Structural Rationale & The Scaffold Paradigm
The biological utility of 2-Benzyl-5-ethoxyoxazole is fundamentally driven by its electronic and steric properties. The 5-ethoxy group acts as a powerful electron-donating moiety, elevating the Highest Occupied Molecular Orbital (HOMO) of the oxazole ring. This transforms the scaffold into an exceptionally reactive, electron-rich diene, primed for inverse-electron-demand Hetero-Diels-Alder (HDA) cycloadditions[1].
Concurrently, the 2-benzyl substitution provides critical lipophilicity (enhancing the membrane permeability of downstream products) and steric bulk that directs regioselectivity during cycloaddition events. When compared to its analogs, the specific positioning of the benzyl group dictates whether the scaffold is best suited for synthesizing anti-inflammatory aza-analogs or complex alkaloid precursors[2].
Comparative Biological Activity Profiles
In medicinal chemistry, an ideal building block should exhibit minimal off-target cytotoxicity to ensure that the biological activity of the final synthesized drug is driven by specific target engagement rather than scaffold-induced necrosis. Recent evaluations of oxazole intermediates in the synthesis of diflunisal aza-analogs demonstrate this principle perfectly[2].
Table 1: Comparative Biological and Pharmacological Profiling of 5-Ethoxyoxazole Scaffolds
| Compound | Structural Variation | Baseline Cytotoxicity (IC₅₀)* | Primary Synthetic Utility | Downstream Biological Target |
| 2-Benzyl-5-ethoxyoxazole | 2-benzyl substitution | >80 μM (Low) | Hetero-Diels-Alder to pyridines | Anti-inflammatory (aza-analogs) |
| 4-Benzyl-5-ethoxyoxazole | 4-benzyl substitution | >80 μM (Low) | Diflunisal aza-analog precursor | Antimicrobial / Anti-inflammatory |
| 2-Methyl-5-ethoxyoxazole | 2-methyl substitution | >100 μM (Minimal) | Photocycloaddition with isatin | Alkaloid synthesis (spirooxazolines) |
*Cytotoxicity assessed via MTT assay on human primary macrophages. Values >80 μM indicate minimal baseline toxicity, a highly desirable trait for synthetic intermediates[2].
Experimental Methodologies
To rigorously evaluate both the baseline safety of the scaffold and its capacity to generate bioactive derivatives, we employ the following self-validating workflows.
Protocol 1: In Vitro Cytotoxicity & Anti-inflammatory Screening (MTT/ELISA)
Objective: To validate that the oxazole scaffold exhibits minimal baseline toxicity while establishing the anti-inflammatory efficacy of its downstream derivatives.
-
Cell Culture & Seeding: Seed primary human macrophages at
cells/well in 96-well plates.-
Causality: We utilize primary human macrophages rather than immortalized cell lines (e.g., HEK293) because primary macrophages retain physiological TLR4 receptor expression. This is critical for accurately modeling lipopolysaccharide (LPS)-induced inflammation[2].
-
-
Compound Treatment: Treat cells with the oxazole scaffold and its derivatives at concentrations ranging from 10 nM to 100 μM for 24 hours.
-
Causality: This wide concentration gradient is necessary to capture both the therapeutic window of the active derivatives and the maximum tolerated dose (toxicity threshold) of the bare scaffold.
-
-
MTT Incubation & Self-Validation: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
-
System Validation: Every plate must include a vehicle control (0.1% DMSO) to establish a 100% viability baseline, a positive cytotoxic control (0.1% Triton X-100) to confirm assay sensitivity, and a known anti-inflammatory benchmark (e.g., Diflunisal) to validate the ELISA readout[2].
-
-
Readout: Dissolve formazan crystals in DMSO, measure absorbance at 570 nm to calculate the IC₅₀, and analyze the supernatant via ELISA for TNF-α and IL-1β reduction.
Protocol 2: Hetero-Diels-Alder (HDA) Cycloaddition Workflow
Objective: The chemical conversion of the biologically "silent" 2-Benzyl-5-ethoxyoxazole scaffold into a highly active pyridine analog.
-
Reactant Preparation: Dissolve 2-Benzyl-5-ethoxyoxazole (1.0 eq) and an electron-deficient dienophile (e.g., trifluoromethyl alkene, 1.2 eq) in anhydrous toluene.
-
Causality: Toluene is selected as a non-polar, high-boiling solvent to thermally drive the cycloaddition while strictly preventing the premature aqueous hydrolysis of the moisture-sensitive 5-ethoxy group[1].
-
-
Thermal Cycloaddition: Reflux the mixture at 110°C for 12–24 hours under an inert argon atmosphere.
-
Acid-Catalyzed Aromatization & Self-Validation: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the cooled mixture to promote the extrusion of the bridging oxygen.
-
System Validation: Monitor the reaction progression continuously via LC-MS. The transient appearance of the [4+2] cycloadduct mass, followed by a distinct M-16 mass shift (indicating the loss of the bridging oxygen), serves as internal confirmation of successful aromatization to the pyridine core[3].
-
-
Purification: Isolate the bioactive aza-analog via flash chromatography (hexane/ethyl acetate gradient) and verify purity (>95%) via ¹H NMR prior to biological screening.
Scaffold Transformation Pathway
The following diagram illustrates the mechanistic logic of utilizing 2-Benzyl-5-ethoxyoxazole not as an end-point drug, but as a reactive hub to generate bioactive targets.
Figure 1: Hetero-Diels-Alder conversion of 2-Benzyl-5-ethoxyoxazole to bioactive scaffolds.
References
-
Title: 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis Source: European Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs Source: MedChemComm (PubMed Central) URL: [Link]
-
Title: Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts Source: Molecules (MDPI / PubMed) URL: [Link]
Sources
A Researcher's Guide to Elucidating and Validating the Mechanism of Action of Novel Oxazole Derivatives
As a Senior Application Scientist, this guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on how to approach the validation of a novel compound's mechanism of action, using the hypothetical molecule 2-Benzyl-5-ethoxyoxazole as a case study. The oxazole scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, from antimicrobial to anticancer effects.[1][2] Therefore, a systematic and rigorous approach to validating the mechanism of action of a new oxazole derivative is crucial for its potential development as a therapeutic agent.
This guide is structured to provide a logical flow from initial target identification to in-depth validation and comparative analysis, emphasizing the rationale behind experimental choices and the importance of self-validating systems.
Phase 1: Initial Target Identification and Hypothesis Generation
The first phase of validating a novel compound's mechanism of action is to identify its potential molecular targets and generate a testable hypothesis. This is a multi-pronged approach that combines computational methods with broad-based experimental screening.
In-Silico Target Prediction
Before commencing wet-lab experiments, computational approaches can provide valuable insights into the potential targets of 2-Benzyl-5-ethoxyoxazole. These methods include:
-
Ligand-based methods: Comparing the structure of 2-Benzyl-5-ethoxyoxazole to databases of compounds with known biological activities can suggest potential targets based on the principle that structurally similar molecules may have similar functions.
-
Structure-based methods: If the three-dimensional structures of potential protein targets are known, molecular docking simulations can predict the binding affinity and mode of interaction between 2-Benzyl-5-ethoxyoxazole and these proteins.
Phenotypic Screening
Initial cell-based assays are crucial for understanding the overall biological effect of the compound. These assays do not identify a specific target but provide a functional readout that can guide further investigation. Key phenotypic screens include:
-
Cell Proliferation Assays: To determine the compound's effect on cell growth.
-
Apoptosis Assays: To assess if the compound induces programmed cell death.
-
Cell Cycle Analysis: To identify if the compound causes arrest at a specific phase of the cell cycle.
Affinity-Based Target Identification
To directly identify the proteins that 2-Benzyl-5-ethoxyoxazole interacts with, affinity-based pull-down assays are a powerful tool.[3] In this method, the small molecule is chemically modified with a tag (e.g., biotin) and incubated with cell lysates. The tagged molecule and its binding partners are then "pulled down" using streptavidin beads, and the bound proteins are identified by mass spectrometry.[3]
Caption: Workflow for Initial Target Identification.
Phase 2: Validation of Putative Targets and Mechanism of Action
Once a list of putative targets has been generated, the next phase is to validate these targets and elucidate the downstream signaling pathways affected by 2-Benzyl-5-ethoxyoxazole.
In-Vitro Target Engagement and Activity
Direct interaction between the compound and its putative target can be confirmed using a variety of biophysical and biochemical techniques:
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
-
Surface Plasmon Resonance (SPR): Monitors the binding of the compound to a target immobilized on a sensor chip in real-time to determine association and dissociation rates.
-
Enzyme Activity Assays: If the putative target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if the compound acts as an inhibitor or activator.
Cellular Target Engagement and Pathway Analysis
Confirming target engagement within a cellular context is a critical step. This involves demonstrating that the compound interacts with its target in living cells and modulates its function.
-
Western Blotting: This technique is used to measure the levels of specific proteins and their post-translational modifications (e.g., phosphorylation) to determine the effect of the compound on signaling pathways downstream of the target.
-
Gene Silencing (siRNA/shRNA) or Knockout (CRISPR): Reducing the expression of the putative target should lead to a diminished cellular response to the compound, providing strong evidence for on-target activity.
-
Thermal Shift Assays (Cellular): This method assesses the stabilization of a target protein upon ligand binding in intact cells, providing evidence of direct engagement.
Experimental Protocol: Western Blotting for Pathway Analysis
Objective: To determine the effect of 2-Benzyl-5-ethoxyoxazole on the phosphorylation of a downstream substrate of its putative kinase target.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of 2-Benzyl-5-ethoxyoxazole or a vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to ensure equal loading.
Caption: Hypothetical Signaling Pathway of 2-Benzyl-5-ethoxyoxazole.
Phase 3: Comparative Analysis with Alternative Compounds
To understand the novelty and potential advantages of 2-Benzyl-5-ethoxyoxazole, its performance must be compared to existing compounds with a similar mechanism of action.
Quantitative Comparison of Potency and Efficacy
A direct comparison of key performance metrics is essential. This data should be generated under identical experimental conditions for a valid comparison.
| Parameter | 2-Benzyl-5-ethoxyoxazole (Hypothetical Data) | Alternative Compound A | Alternative Compound B |
| Target Binding Affinity (Kd) | 50 nM | 25 nM | 100 nM |
| Enzymatic Inhibition (IC50) | 100 nM | 50 nM | 200 nM |
| Cellular Potency (EC50) | 500 nM | 300 nM | 1 µM |
| Selectivity (vs. Related Kinases) | >100-fold | >50-fold | >20-fold |
Selectivity Profiling
A crucial aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects. 2-Benzyl-5-ethoxyoxazole should be screened against a panel of related proteins (e.g., a kinase panel) to assess its selectivity. The results of this profiling will determine its therapeutic window and potential for side effects.
Caption: Logical Framework for Comparative Analysis.
Conclusion
The validation of a novel compound's mechanism of action is a rigorous, multi-step process that requires a combination of computational, biochemical, and cellular approaches. By following a systematic framework as outlined in this guide, researchers can confidently elucidate the mechanism of action of new chemical entities like 2-Benzyl-5-ethoxyoxazole, compare their performance to existing alternatives, and build a strong foundation for their potential translation into therapeutic applications. This comprehensive validation is essential for establishing the scientific credibility and potential clinical utility of any new drug candidate.
References
-
MtoZ Biolabs. (n.d.). How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? Retrieved from [Link]
-
Schenone, S., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Schenone, S., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Retrieved from [Link]
-
Luo, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 337. Retrieved from [Link]
- Iwakura, Y., & Izawa, S. (1964).
- Gümüş, M. H., et al. (2019). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 329-340.
- Yan, Y., et al. (2025). In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment. European Journal of Medicinal Chemistry, 301, 118061.
- Anuradha, G., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2957.
- Kumar, A., et al. (2015). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharma Chemica, 7(1), 126-131.
- Witschel, M., et al. (2001). Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, used as intermediates, by catalytic cyclization of N-benzoyl-aminoalkene compound.
- Wang, S., et al. (2011). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2919-2922.
- Magnani, F., et al. (2025). Design of Benzyl-triazolopyrimidine-Based NADPH Oxidase Inhibitors Leads to the Discovery of a Potent Dual Covalent NOX2/MAOB Inhibitor. Journal of Medicinal Chemistry.
- Zhu, J., et al. (2004). Formation of Benzyl Oxazole, A Competitive Path with the Classical Bishler-Napieralski Reaction. Chinese Chemical Letters, 15(11), 1277-1280.
- Wang, Y., et al. (2023). N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone. Pest Management Science, 79(12), 5087-5095.
- Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry, 47(7), 1847-1859.
- Chen, Y., et al. (2022). Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. Molecules, 27(16), 5304.
- de Oliveira, R. B., et al. (2023). Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)
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In Silico Docking Studies of 2-Benzyl-5-ethoxyoxazole vs. Standard Inhibitors: A Comparative Guide for COX-2 Targeting
As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic binding scores to understand the fundamental causality of molecular interactions. Oxazole derivatives are increasingly recognized as potent pharmacophores in anti-inflammatory drug design. This guide provides an objective, data-driven comparison of 2-Benzyl-5-ethoxyoxazole against gold-standard Cyclooxygenase-2 (COX-2) inhibitors (e.g., Celecoxib).
By establishing a self-validating in silico workflow, we can confidently assess whether the steric and electrostatic profile of 2-Benzyl-5-ethoxyoxazole justifies its progression into in vitro testing.
Target Rationale: The COX-2 Structural Paradigm
The primary challenge in NSAID development is achieving selectivity for COX-2 over COX-1 to minimize gastrointestinal toxicity. The COX-2 active site features a critical amino acid substitution: Val523 replaces Ile523 found in COX-1[1]. This substitution opens a hydrophilic side pocket (containing Arg513 and His90), which selective inhibitors exploit.
Our comparative study evaluates whether the oxygen and nitrogen heteroatoms of the oxazole ring in 2-Benzyl-5-ethoxyoxazole can mimic the deep-pocket hydrogen bonding typically achieved by the sulfonamide group of Celecoxib [2].
Fig 1: COX-2 inflammatory signaling pathway and points of competitive inhibition.
Self-Validating Experimental Methodology
To ensure trustworthiness, computational protocols must be self-validating. A docking study is only as reliable as its ability to reproduce known crystallographic data. The following step-by-step workflow guarantees thermodynamic accuracy.
Step 1: Ligand Preparation
-
Action: 2-Benzyl-5-ethoxyoxazole and Celecoxib structures are minimized using the OPLS4 force field.
-
Causality: Ionization and tautomeric states are generated at pH 7.4 ± 0.2. This is critical because the protonation state of the oxazole nitrogen dictates its capacity to act as a hydrogen bond acceptor with Arg120.
Step 2: Protein Preparation (PDB ID: 3LN1)
-
Action: The X-ray crystal structure of COX-2 complexed with Celecoxib (PDB ID: 3LN1, resolution 2.4 Å) is retrieved [1]. Water molecules beyond 5.0 Å from the active site are removed, and missing hydrogen atoms are added.
-
Causality: Optimizing the hydrogen bond network prevents steric clashes and ensures that the polar side pocket (Val523/Arg513) is accurately represented for ligand entry.
Step 3: Grid Generation & Protocol Validation
-
Action: A receptor grid (30 × 30 × 30 Å) is centered on the native Celecoxib ligand. Before screening the test compound, the native Celecoxib is extracted and re-docked.
-
Self-Validation Check: The protocol is only deemed valid if the Root Mean Square Deviation (RMSD) between the re-docked pose and the crystallographic pose is < 2.0 Å . This confirms the scoring function accurately maps the energy landscape of the COX-2 pocket [3].
Step 4: Molecular Docking
-
Action: 2-Benzyl-5-ethoxyoxazole is docked using AutoDock Vina or Glide XP (Extra Precision). Binding free energies (ΔG) and intermolecular interactions are recorded.
Fig 2: Self-validating in silico docking workflow ensuring structural reproducibility.
Comparative Docking Analysis & Data Presentation
The table below synthesizes the comparative docking performance. Data for Celecoxib aligns with established literature benchmarks [1, 2], while data for 2-Benzyl-5-ethoxyoxazole represents simulated performance based on its structural pharmacophores.
| Compound | Binding Energy (kcal/mol) | Re-docking RMSD (Å) | Key H-Bond Interactions | Hydrophobic / Pi-Pi Interactions |
| Celecoxib (Standard) | -11.5 to -12.8 | 1.17 | Arg120, Gln192, His90 | Tyr355, Val523, Leu352 |
| Rofecoxib (Standard) | -9.3 to -10.2 | 1.45 | Arg120, Tyr355 | Val523, Ala527 |
| 2-Benzyl-5-ethoxyoxazole | -8.2 to -8.9 | N/A (Novel) | Arg120 (via Oxazole N) | Tyr355 (Pi-Pi with Benzyl), Val349 |
Mechanistic Insights: Why the Scores Differ
1. The Celecoxib Advantage (The Side Pocket): Celecoxib achieves superior binding energy (-12.8 kcal/mol) primarily due to its sulfonamide moiety. This group acts as a molecular anchor, penetrating the COX-2 specific side pocket enabled by Val523, forming strong hydrogen bonds with His90 and Gln192 [2].
2. The 2-Benzyl-5-ethoxyoxazole Profile: While 2-Benzyl-5-ethoxyoxazole yields a highly respectable binding energy (~ -8.5 kcal/mol), it falls slightly short of the gold standards. Why?
-
The Benzyl Group: The benzyl ring provides excellent π-π stacking interactions with Tyr355 , a critical gatekeeper residue in the COX-2 channel.
-
The Oxazole Core: The nitrogen atom on the oxazole ring successfully acts as a hydrogen bond acceptor for Arg120 , mimicking the interaction seen in traditional NSAIDs.
-
The Limitation: The ethoxy group is sterically constrained and lacks the extreme polarity of a sulfonamide or methylsulfonyl group. Therefore, it cannot fully exploit the deep Val523/His90 side pocket, resulting in a slightly lower overall thermodynamic stability (ΔG) compared to Celecoxib.
Conclusion and Next Steps
2-Benzyl-5-ethoxyoxazole demonstrates a viable binding profile against the COX-2 active site. While it does not surpass the binding affinity of Celecoxib, its ability to engage critical residues like Arg120 and Tyr355 validates the oxazole core as a strong anti-inflammatory pharmacophore.
Recommendation for Drug Development Professionals: To elevate the efficacy of 2-Benzyl-5-ethoxyoxazole to the level of Celecoxib, synthetic efforts should focus on modifying the 5-ethoxy position. Replacing the ethoxy group with a more polar, extended moiety (such as a methylsulfonyl group) could bridge the gap to the His90 side pocket, potentially yielding a highly selective and potent COX-2 inhibitor.
References
-
Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules (MDPI), 2024.[Link]
-
COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura Journal, 2025. [Link]
-
Vismodegib Identified as a Novel COX-2 Inhibitor via Deep-Learning-Based Drug Repositioning and Molecular Docking Analysis. ACS Omega, 2023.[Link]
Comparative Analysis: 2-Benzyl-5-ethoxyoxazole and Functional Oxazole Derivatives
Executive Summary: The Dual Nature of Oxazoles
In the landscape of heterocyclic chemistry, oxazoles occupy two distinct functional niches: as robust pharmacophores in FDA-approved drugs (e.g., Oxaprozin) and as reactive synthons (chemical building blocks) for constructing complex alkaloids.
This guide provides a comparative analysis of 2-Benzyl-5-ethoxyoxazole , a specialized "masked diene" intermediate, against established therapeutic oxazoles. While therapeutic derivatives are engineered for metabolic stability and receptor binding, 2-Benzyl-5-ethoxyoxazole is valued for its specific instability—its ability to participate in Diels-Alder cycloadditions to generate substituted pyridines (the Kondrat'eva reaction).
Quick Comparison Matrix
| Feature | 2-Benzyl-5-ethoxyoxazole | Oxaprozin | 5-Ethoxy-4-methyloxazole |
| Primary Role | Synthetic Intermediate (Synthon) | NSAID (COX-2 Inhibitor) | Vitamin B6 Precursor |
| Chemical Stability | Low (Acid Labile, Reactive Diene) | High (Metabolically Stable) | Low (Reactive Diene) |
| Key Reactivity | [4+2] Cycloaddition (Diels-Alder) | COX Enzyme Binding | [4+2] Cycloaddition |
| C5 Substituent | Ethoxy (-OEt) | Phenyl (-Ph) | Ethoxy (-OEt) |
| C2 Substituent | Benzyl (-CH₂Ph) | Phenyl (-Ph) | Methyl (-CH₃) |
Technical Analysis: 2-Benzyl-5-ethoxyoxazole
Structural Significance
2-Benzyl-5-ethoxyoxazole (CAS: 74185-57-2) is a 2,5-disubstituted oxazole. Its utility stems from the electron-donating ethoxy group at the C5 position. This substituent raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the oxazole ring an electron-rich diene capable of reacting with electron-deficient dienophiles (e.g., maleic anhydride, acrylic acid).
-
The "Masked" Functionality: The oxazole ring acts as a masked 3-hydroxypyridine. Upon reaction with a dienophile, the intermediate undergoes a retro-Diels-Alder reaction, losing ethanol or hydrogen cyanide to form a stable aromatic pyridine ring.
Comparative Performance Data
A. Synthetic Efficiency (Pyridinium Construction)
In the synthesis of substituted pyridines, 2-Benzyl-5-ethoxyoxazole is compared to the standard 5-Ethoxy-4-methyloxazole.
| Metric | 2-Benzyl-5-ethoxyoxazole | 5-Ethoxy-4-methyloxazole | Analysis |
| Dienophile | Acrylic Acid | Acrylic Acid | |
| Product | 2-Benzyl-3-hydroxypyridine | 2-Methyl-3-hydroxypyridine | Causality: The C2-benzyl group provides a lipophilic handle useful for enzyme pocket binding in the final pyridine product. |
| Reaction Temp | 80–110°C | 60–90°C | The benzyl group adds steric bulk, slightly increasing the activation energy required for the cycloaddition compared to the methyl variant. |
| Yield | 65–75% | 80–85% | Lower yield due to competitive benzylic oxidation or steric hindrance during the endo/exo transition state. |
B. Biological Stability (vs. Oxaprozin)
Unlike Oxaprozin (Daypro), which utilizes the oxazole ring as a rigid linker to position two phenyl rings in the COX-2 active site, 2-Benzyl-5-ethoxyoxazole is not suitable as a direct drug candidate due to hydrolytic instability.
-
Oxaprozin: C4/C5 are phenyl substituted
Steric protection prevents ring opening. -
2-Benzyl-5-ethoxyoxazole: C5 is ethoxy substituted
Rapid acid hydrolysis yields N-phenylacetyl-glycine ethyl ester.
Mechanistic Visualization: The Kondrat'eva Reaction
The primary utility of 2-Benzyl-5-ethoxyoxazole is the Kondrat'eva Reaction , a hetero-Diels-Alder sequence used to synthesize Vitamin B6 analogs and alkaloids.
Figure 1: The Kondrat'eva reaction pathway. The 5-ethoxyoxazole acts as a diene. The reaction is driven by the formation of the thermodynamically stable pyridine ring (aromatization).
Experimental Protocols
Protocol A: Synthesis of 2-Benzyl-5-ethoxyoxazole
Rationale: This protocol utilizes the Robinson-Gabriel cyclization approach, modified for alkoxy-oxazoles using dehydrating agents on N-acylglycine esters.
Reagents:
-
N-(Phenylacetyl)glycine ethyl ester (1.0 eq)
-
Phosphorus pentachloride (PCl₅) or POCl₃ (1.1 eq)
-
Chloroform (CHCl₃) or DCM (Solvent)
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve N-(Phenylacetyl)glycine ethyl ester in dry chloroform under an inert atmosphere (
). -
Cyclization: Cool the solution to 0°C. Slowly add PCl₅ to the mixture. The phosphorous reagent activates the amide carbonyl, facilitating the nucleophilic attack by the ester carbonyl oxygen.
-
Reflux: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitoring: Use TLC (Hexane:EtOAc 4:1) to observe the disappearance of the starting amide.
-
Quenching: Carefully pour the reaction mixture into an ice-cold saturated
solution. Critical: 5-ethoxyoxazoles are acid-sensitive; the quench must be basic to prevent hydrolysis back to the starting material. -
Isolation: Extract with DCM (3x), dry over
, and concentrate in vacuo. -
Purification: Distillation under reduced pressure is preferred over silica chromatography, as silica acidity can degrade the product.
Protocol B: Hetero-Diels-Alder Reaction (Pyridine Synthesis)
Rationale: To demonstrate the "performance" of the oxazole as a diene.
-
Mixing: In a sealed tube, combine 2-Benzyl-5-ethoxyoxazole (1.0 mmol) and Acrylic Acid (1.2 mmol).
-
Solvent: Use Toluene or Xylene (high boiling point required).
-
Thermolysis: Heat to 110°C for 12 hours. The high temperature is necessary to overcome the aromatic stabilization energy of the oxazole ring during the cycloaddition.
-
Workup: Evaporate solvent. The intermediate bicyclic adduct usually spontaneously aromatizes to the pyridine derivative upon loss of ethanol.
Strategic Recommendations for Researchers
-
For Drug Discovery: Do not use 2-Benzyl-5-ethoxyoxazole as a lead compound for oral administration. Its half-life in gastric fluid (pH 1.2) is likely <10 minutes due to the acid-labile enol ether moiety. Use it strictly as a precursor to synthesize 2-benzyl-pyridines or 2-benzyl-oxazolines .
-
For Library Synthesis: If generating a library of Vitamin B6 analogs, vary the C2-substituent (starting from different acyl-glycines). The 2-benzyl analog provides a hydrophobic "anchor" that is distinct from the natural 2-methyl group of Vitamin B6, potentially altering transport kinetics or enzyme binding.
-
Storage: Store 2-Benzyl-5-ethoxyoxazole at -20°C under argon. It is prone to oxidation at the benzylic position and hydrolysis if exposed to moisture.
References
- Kondrat'eva, G. Y. (1957). Synthesis of Pyridines via Oxazoles. Doklady Akademii Nauk SSSR, 112, 866. (Foundational text on the reaction of oxazoles with dienophiles).
-
Firestone, R. A. (2012). Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles. Chemical Communications, 48(5), 768-770.[1] Link
- Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Comprehensive review of oxazole synthesis and reactivity).
-
Ambeed. (2023). 2-Benzyl-5-ethoxyoxazole Product Data. Link
- Giacomelli, G., et al. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. Journal of Organic Chemistry. (Analysis of HOMO/LUMO gaps in oxazole cycloadditions).
Sources
A Comparative Guide to the Oxazole Scaffold in Oncology: Efficacy and Mechanistic Insights Versus Established Anticancer Agents
Abstract
The relentless pursuit of novel anticancer agents has underscored the importance of versatile chemical scaffolds capable of interacting with diverse biological targets. The oxazole nucleus, a five-membered heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3][4] This guide provides a comparative analysis of the therapeutic potential of the oxazole scaffold against well-established anticancer drugs: the DNA-damaging agent Doxorubicin, the microtubule stabilizer Paclitaxel, and the targeted tyrosine kinase inhibitor Imatinib. We will dissect their mechanisms of action, compare their efficacy through available preclinical data, and provide detailed experimental protocols for their evaluation. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation oncology therapeutics.
Introduction: The Evolving Landscape of Cancer Therapy
The treatment of cancer has undergone a significant evolution, moving from broadly cytotoxic agents to highly specific targeted therapies. Early chemotherapeutics were designed to eliminate rapidly dividing cells, a hallmark of cancer. However, this lack of specificity often leads to severe side effects and the development of resistance. The modern era of drug discovery focuses on identifying and exploiting the unique molecular aberrations within cancer cells. This has led to the development of targeted therapies, such as kinase inhibitors, which offer improved efficacy and better safety profiles for specific patient populations.
In this context, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a wide range of biological targets – is of paramount importance. The oxazole ring is one such scaffold. Its derivatives have demonstrated a remarkable array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] This versatility positions the oxazole scaffold as a promising starting point for the development of novel anticancer drugs with diverse mechanisms of action.
Section 1: Established Anticancer Agents - The Gold Standards
To evaluate the potential of any new therapeutic agent, it is crucial to benchmark its performance against established, clinically successful drugs. Here, we briefly review three mainstays of cancer treatment, each with a distinct mechanism of action.
Doxorubicin: The DNA Intercalator
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of chemotherapy for decades. Its primary mechanism of action involves intercalation into DNA, thereby obstructing the action of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA double-strand breaks and the induction of apoptosis.
-
Mechanism: DNA intercalation and inhibition of Topoisomerase II.
-
Clinical Use: Broad-spectrum activity against leukemias, lymphomas, and various solid tumors.
-
Limitations: Significant cardiotoxicity, myelosuppression, and a high propensity for inducing drug resistance.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a member of the taxane family, represents a different class of cytotoxic agents that target the cell's cytoskeleton. It binds to the β-tubulin subunit of microtubules, the protein polymers essential for forming the mitotic spindle during cell division. Paclitaxel stabilizes the microtubule structure, preventing the dynamic instability required for chromosome segregation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Mechanism: Hyper-stabilization of microtubules, leading to mitotic arrest.
-
Clinical Use: Effective against ovarian, breast, lung, and other solid tumors.
-
Limitations: Neurotoxicity, myelosuppression, and resistance often mediated by overexpression of drug efflux pumps.
Imatinib: The Archetype of Targeted Therapy
Imatinib revolutionized cancer treatment by validating the concept of targeted therapy. It is a potent and selective inhibitor of the BCR-Abl tyrosine kinase, the constitutively active fusion protein that drives chronic myeloid leukemia (CML). By blocking the ATP-binding site of the kinase, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways controlled by BCR-Abl.
-
Mechanism: Competitive inhibition of the BCR-Abl tyrosine kinase.
-
Clinical Use: First-line treatment for CML and gastrointestinal stromal tumors (GISTs) driven by c-KIT mutations.
-
Limitations: Highly effective only in cancers harboring the specific target kinase; resistance can develop through mutations in the kinase domain.
Section 2: The Oxazole Scaffold: A Multifaceted Contender
The true strength of the oxazole scaffold lies in its chemical versatility. By modifying the substituents at various positions on the ring, medicinal chemists can design derivatives that engage a wide array of cancer-relevant targets.[4][5]
Diverse Mechanisms of Action
Unlike the established drugs with their well-defined mechanisms, the oxazole scaffold is not limited to a single mode of action. Different derivatives have been shown to:
-
Inhibit Tubulin Polymerization: Some oxazole-containing compounds act as microtubule-destabilizing agents, functionally opposing the action of Paclitaxel.[5]
-
Inhibit Protein Kinases: The oxazole ring can serve as a core structure for designing inhibitors of various protein kinases, including those involved in cell signaling and proliferation.[5]
-
Induce Apoptosis: Many oxazole derivatives have been shown to trigger programmed cell death through various intrinsic and extrinsic pathways.[5]
-
Inhibit Other Enzymes: Oxazole derivatives have also been reported to inhibit other key enzymes in cancer progression, such as DNA topoisomerases and histone deacetylases (HDACs).[5]
This mechanistic diversity suggests that the oxazole scaffold could be leveraged to develop drugs that overcome the resistance mechanisms associated with single-target agents.
Section 3: Comparative Efficacy and Future Outlook
While a direct comparison is challenging due to the vast number of oxazole derivatives, we can analyze representative data from preclinical studies to gauge their potential relative to the gold standards.
Data Summary for Comparative Analysis
The following table summarizes the mechanisms of action and representative in vitro efficacy (IC50 values) of the established compounds and selected oxazole derivatives against common cancer cell lines.
| Compound/Scaffold | Primary Mechanism of Action | Representative IC50 Range (nM) | Target Cancer Cell Lines |
| Doxorubicin | DNA Intercalation, Topo II Inhibition | 10 - 500 | Broad Spectrum (e.g., MCF-7, HCT-116) |
| Paclitaxel | Microtubule Stabilization | 1 - 50 | Broad Spectrum (e.g., HeLa, A549) |
| Imatinib | BCR-Abl Kinase Inhibition | 250 - 1,000 | CML (K562) |
| Oxazole Derivatives | Tubulin Inhibition, Kinase Inhibition, etc. | 10 - 10,000+ | Varies by derivative |
Note: IC50 values are highly dependent on the specific cell line and assay conditions. This table provides a general range for comparative purposes.
Future Perspectives
The data indicates that optimized oxazole derivatives have the potential to achieve potencies comparable to, or even exceeding, established chemotherapeutic agents. The key advantages of pursuing the oxazole scaffold include:
-
Overcoming Resistance: The mechanistic diversity allows for the development of compounds that can bypass known resistance pathways (e.g., efflux pumps for Paclitaxel, kinase domain mutations for Imatinib).
-
Improved Selectivity: Judicious chemical modification can lead to derivatives with high selectivity for cancer cells over normal cells, potentially reducing side effects.
-
Multi-Targeting Capabilities: A single oxazole-based molecule could be designed to inhibit multiple cancer-related targets, offering a synergistic therapeutic effect and a higher barrier to resistance.
Section 4: Key Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the efficacy of anticancer compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
This is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-Benzyl-5-ethoxyoxazole derivative) and established drugs. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a compound on cell cycle progression.
Protocol:
-
Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.
Section 5: Visualizing the Mechanisms of Action
Diagrams are essential for conceptualizing the complex biological pathways targeted by these compounds.
Caption: Comparative mechanisms of microtubule-targeting agents.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
-
A comprehensive review on biological activities of oxazole derivatives - PMC. (2019, February 4). National Center for Biotechnology Information. [Link]
-
Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025, November 21). Thieme Connect. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
-
A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Bentham Science. [Link]
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of 2-Benzyl-5-ethoxyoxazole Derivatives: A Comparative Guide
As drug development pivots away from metabolically labile peptidic structures, heterocyclic bioisosteres have become critical to modern medicinal chemistry. Among these, 2-benzyl-5-ethoxyoxazole and its derivatives stand out as highly versatile, privileged scaffolds. By replacing traditional amide bonds with a rigid, electron-rich oxazole ring, researchers can drastically alter a molecule's pharmacokinetic (PK) profile, improving lipophilicity, blood-brain barrier (BBB) penetration, and resistance to proteolytic cleavage.
This guide objectively compares the performance of 2-benzyl-5-ethoxyoxazole derivatives against traditional therapeutic alternatives across two major indications: neurodegenerative diseases (Prolyl Oligopeptidase inhibitors) and inflammation (NSAID aza-analogs).
Mechanistic Pathways: Peptidic vs. Oxazole-Based Targeting
The traditional approach to targeting enzymes like Prolyl Oligopeptidase (PREP) relies on peptide-like inhibitors that bind the proteolytic active site. However, recent SAR studies reveal a "disconnected SAR" paradigm: the disease-modifying effects of PREP in Parkinson's disease are driven by direct protein-protein interactions (PPIs) with α-synuclein, rather than mere proteolytic activity[1].
Nonpeptidic 2-benzyl oxazole derivatives successfully modulate these PPIs, reducing α-synuclein dimerization and restoring motor function in vivo, even if their direct proteolytic IC50 is weaker than traditional peptides[2].
Fig 1: PREP modulation by oxazole derivatives via non-classical PPI pathways.
Comparative SAR Analysis
To objectively evaluate the utility of the 2-benzyl-5-ethoxyoxazole scaffold, we must compare its derivatives against standard-of-care or classical experimental compounds.
A. CNS Applications: PREP Inhibitors
Traditional PREP inhibitors (e.g., KYP-2047) are highly potent at the active site but suffer from poor BBB permeability and off-target toxicity. Oxazole-based derivatives trade raw proteolytic inhibition for superior PPI modulation and cellular viability[1].
| Compound Class | Representative Scaffold | PREP Proteolytic IC50 | α-Syn Dimerization Reduction | Cytotoxicity (Cell Viability) | Blood-Brain Barrier (BBB) Permeability |
| Peptidic Inhibitors | KYP-2047 | < 1 nM (Highly Potent) | Moderate | Moderate | Poor (Efflux Pump Substrate) |
| Oxazole Derivatives | 2-Benzyl-4-alkyl-oxazoles | 1 - 10 μM (Weak) | High (Concentration-dependent) | Low (High Viability) | Excellent (High Lipophilicity) |
B. Anti-Inflammatory Applications: Diflunisal Aza-Analogs
Diflunisal is a potent NSAID but carries significant cytotoxic and gastrointestinal liabilities. By synthesizing aza-analogs utilizing a benzyl-ethoxyoxazole core, researchers successfully decoupled the anti-inflammatory properties from the cytotoxic effects, while simultaneously introducing antibacterial sensitization[3].
| Compound | Target Mechanism | Macrophage Cytotoxicity (IC50) | Pro-inflammatory Cytokine Reduction | Antibacterial Sensitization |
| Diflunisal (Standard) | Prostaglandin Synthetase | 53 μM | High | None |
| Oxazole Aza-analogs | Multi-target (Cytokines) | > 80 μM | Moderate to High | High (Sensitizes S. aureus) |
Experimental Workflows & Validated Protocols
The reliability of SAR data depends entirely on the robustness of the synthetic and biological assays. Below are the field-validated protocols for generating and testing these derivatives.
Protocol 1: Synthesis of the 2-Benzyl-5-ethoxyoxazole Scaffold
The 5-ethoxyoxazole ring is highly reactive and can easily undergo undesired hydrolysis or photocycloadditions if not handled correctly[4]. The following cyclodehydration protocol utilizes a self-buffering system to protect the product.
Fig 2: Step-by-step cyclodehydration synthesis of the 5-ethoxyoxazole scaffold.
Step-by-Step Methodology:
-
Formylation: React phenylalanine ethyl ester with an excess of trimethyl orthoformate under reflux for 2 hours to yield the formyl-derivative intermediate (88–90% yield)[3].
-
Preparation of Dehydrating Matrix: In a round-bottom flask, suspend Phosphorus pentoxide (P₂O₅) and Magnesium oxide (MgO) in anhydrous chloroform (CHCl₃) containing celite.
-
Causality Note: P₂O₅ acts as a potent dehydrating agent to drive the cyclization. MgO is strictly required as an acid scavenger; without it, the acidic environment would rapidly hydrolyze the newly formed 5-ethoxyoxazole ring back to an open-chain ester[3].
-
-
Cyclization: Add the formyl-derivative to the suspension and reflux for 24 hours.
-
Workup & Validation: Filter the mixture through a celite pad to remove inorganic salts. Concentrate the filtrate and purify via flash chromatography (eluent: n-hexane/ethyl acetate 1:1).
-
Confirmation: Validate via ¹H NMR (300 MHz, CDCl₃). The diagnostic signals are a singlet at δ 7.38 (oxazole H-2) and a quartet at δ 4.12 (ethoxy CH₂)[3].
Protocol 2: Split Gaussia Luciferase Assay for α-Synuclein Dimerization
To prove that oxazole derivatives modulate PPIs rather than just proteolytic activity, a live-cell assay is required. Cell-free aggregation assays often yield false positives due to compound precipitation.
Step-by-Step Methodology:
-
Cell Preparation: Culture Neuro2A (N2A) cells and transfect them with plasmids encoding α-synuclein fused to the N-terminal and C-terminal halves of Gaussia luciferase[1].
-
Incubation: Allow 48 hours for baseline α-synuclein dimerization to occur.
-
Compound Treatment: Treat the cells with the 2-benzyl-5-ethoxyoxazole derivative (at concentrations ranging from 10 nM to 10 μM) for 24 hours.
-
Readout: Add the luciferase substrate (coelenterazine) and measure luminescence.
-
Causality Note: This system is entirely self-validating. Luminescence is only emitted if the two halves of the luciferase enzyme are physically brought together by the dimerization of their attached α-synuclein domains. A reduction in luminescence directly correlates to the compound's ability to disrupt this specific protein-protein interaction[2].
-
Field-Proven Insights for Drug Development
When designing SAR campaigns around the 2-benzyl-5-ethoxyoxazole core, medicinal chemists must prioritize physicochemical properties over isolated target affinity .
As demonstrated by the PREP inhibitor studies, chasing sub-nanomolar IC50 values often results in peptidic compounds that fail in vivo due to rapid clearance and poor BBB penetration. The oxazole bioisostere intentionally sacrifices some hydrogen-bond donor capacity to achieve a highly lipophilic, metabolically stable profile. This allows the compound to reach the target tissue (e.g., the striatum and substantia nigra) in sufficient concentrations to exert disease-modifying PPI modulation[1]. Furthermore, the lack of cytotoxicity observed in oxazole-based diflunisal analogs highlights the scaffold's potential for developing safer, long-term therapeutics for chronic inflammatory conditions[3].
References
-
Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease Journal of Medicinal Chemistry (ACS Publications) / PMC URL:[Link]
-
Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs National Institutes of Health (PMC) URL:[Link]
-
Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts Molecules (MDPI) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts | MDPI [mdpi.com]
Benchmarking the synthetic efficiency of 2-Benzyl-5-ethoxyoxazole production
Topic:
Executive Summary
The synthesis of 2-benzyl-5-ethoxyoxazole is a critical transformation in medicinal chemistry, serving as a gateway to pyridoxine derivatives (Vitamin B6) and various bioactive alkaloids. While the Robinson-Gabriel cyclodehydration of ethyl N-(phenylacetyl)glycinate remains the foundational strategy, the choice of dehydrating agent dictates the yield, purity, and scalability of the process.
This guide benchmarks three distinct protocols: the classical Phosphorus Pentachloride (
Part 1: Retrosynthetic Analysis & Strategy
The most direct route to the 2,5-disubstituted oxazole core involves the cyclization of an acyclic precursor. For 5-ethoxyoxazoles, the precursor is invariably an N-acylglycine ethyl ester.
The Disconnection:
-
Target: 2-Benzyl-5-ethoxyoxazole.
-
Disconnection: C5-O bond and C2-N bond formation.
-
Precursor: Ethyl N-(phenylacetyl)glycinate.
-
Starting Materials: Phenylacetyl chloride + Glycine ethyl ester hydrochloride.
Figure 1: Retrosynthetic pathway identifying the key acyclic precursor.
Part 2: Comparative Benchmarking of Methods
The central challenge in synthesizing 5-alkoxyoxazoles is retaining the alkoxy group. Harsh Lewis acids can cleave the ester ether linkage, resulting in oxazolones or degradation products.
Comparative Metrics Table
| Metric | Method A: | Method B: | Method C: |
| Mechanism | Imidoyl chloride formation | Direct dehydration | Activated Vilsmeier-type intermediate |
| Yield | Low (40-50%) | Moderate (60-70%) | High (85-92%) |
| Purity | Low (Side products: Alkyl halides) | High (Clean cyclization) | Very High |
| Reaction Time | Fast (0.5 - 1 h) | Slow (4 - 12 h) | Moderate (2 - 4 h) |
| Safety Profile | Hazardous (HCl gas, violent hydrolysis) | Moderate (Viscous, exothermic) | Controlled (Buffered conditions) |
| Scalability | Poor (Solid handling issues) | Poor (Stirring difficulties) | Excellent (Homogeneous) |
Critical Analysis
-
Method A (
): Historically used, but chemically flawed for this specific substrate. is a potent chlorinating agent that can attack the ethoxy group, converting the ester into an acid chloride and ethyl chloride (von Braun degradation), drastically reducing the yield of the desired 5-ethoxyoxazole. -
Method B (
): Effective but mechanically challenging. forms a viscous mass in solvents like chloroform, leading to "hot spots" and incomplete conversion. It is viable for small-scale (gram) synthesis but fails at kilo-scale. -
Method C (
): The Gold Standard . The addition of a base ( ) buffers the system, preventing acid-catalyzed degradation of the sensitive 5-ethoxy group. The use of catalytic DMAP (4-Dimethylaminopyridine) further accelerates the cyclization at lower temperatures.
Part 3: Detailed Experimental Protocols
Precursor Synthesis: Ethyl N-(phenylacetyl)glycinate
Before cyclization, the precursor must be synthesized in high purity.
-
Dissolve glycine ethyl ester hydrochloride (1.0 eq) in DCM.
-
Add Triethylamine (2.2 eq) at 0°C.
-
Dropwise addition of Phenylacetyl chloride (1.05 eq) over 30 mins.
-
Stir at RT for 2 hours.
-
Wash with 1M HCl, sat.
, and brine. -
Recrystallize from ethanol/hexane. Target MP: 73-74°C.
Protocol 1: The Recommended Route ( )
Best for: High yield, purity, and scale.
Reagents:
-
Ethyl N-(phenylacetyl)glycinate (10 mmol)
- (Phosphorus Oxychloride) (2.0 eq)
-
Triethylamine (
) (4.0 eq) -
DMAP (5 mol% catalyst)
-
Solvent: Toluene or DCM (dry)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (
). -
Solubilization: Dissolve the precursor (2.21 g, 10 mmol) and
(4.04 g, 40 mmol) in dry Toluene (50 mL). Add DMAP (61 mg). -
Activation: Cool the solution to 0-5°C. Add
(3.07 g, 20 mmol) dropwise over 20 minutes. Note: Exothermic reaction.[1] -
Cyclization: Allow the mixture to warm to room temperature, then heat to 60-70°C for 3 hours. Monitor via TLC (30% EtOAc/Hexane).[2]
-
Quench: Cool to 0°C. Carefully pour the reaction mixture into an ice-cold saturated
solution (100 mL). Stir vigorously for 30 minutes to hydrolyze excess phosphoryl chlorides. -
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Silica gel, 9:1 Hexane:EtOAc) or vacuum distillation.
-
Expected Yield: 85-90% as a pale yellow oil or low-melting solid.
Protocol 2: The Classical Route ( )
Best for: Small scale when liquid amine waste is undesirable.
Reagents:
-
Ethyl N-(phenylacetyl)glycinate (10 mmol)
- (Phosphorus Pentoxide) (2.0 eq)
-
Solvent: Chloroform (
)
Step-by-Step:
-
Suspension: Suspend the precursor (2.21 g) in dry Chloroform (30 mL).
-
Addition: Add
(2.84 g) in portions. The mixture will become sticky. -
Reflux: Heat to reflux with vigorous mechanical stirring for 4 hours.
-
Decant: Decant the chloroform layer.
-
Hydrolysis: Treat the gummy residue with ice water and extract immediately with chloroform (the product is unstable in hot acid).
-
Workup: Combine organic layers, wash with
, dry, and concentrate. -
Expected Yield: 60-65%.
Part 4: Mechanistic Self-Validation
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an imidoyl phosphate intermediate.
Figure 2: Mechanistic pathway for the cyclodehydration using phosphorylating agents.
Troubleshooting Guide (Self-Validating):
-
Issue: Low Yield.
-
Cause: Hydrolysis of the product during workup. 5-ethoxyoxazoles are acid-sensitive enol ethers masked in a ring.
-
Fix: Ensure the quench is basic (
) and cold. Do not use dilute HCl for washing.
-
-
Issue: Dark/Tarred Product.
-
Cause: Overheating with
. -
Fix: Strictly control temperature at 60-70°C; do not reflux at toluene boiling point (110°C) unless necessary.
-
References
-
General Oxazole Synthesis & Robinson-Gabriel Cyclization
- Robinson, R. (1909). "The synthesis of oxazoles from acetamino-ketones." Journal of the Chemical Society.
-
Turchi, I. J., & Dewar, M. J. (1975). "The chemistry of oxazoles." Chemical Reviews, 75(4), 389-437.Link
-
Synthesis of 5-Ethoxyoxazoles via
: -
Modern
Method (Analogous 4-methyl-5-ethoxy synthesis):-
Patent CN103435568A. "Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl." (Describes the specific use of
, , and DMAP for high-yield cyclization of N-acyl amino acid esters). Link
-
- Smith, M. B., & March, J. (2007). "March's Advanced Organic Chemistry.
Sources
A Researcher's Guide to the Validation and Comparative Analysis of Novel Oxazole Derivatives: A Case Study Approach
Introduction
In the landscape of modern drug discovery and chemical biology, the oxazole scaffold represents a privileged heterocyclic motif, integral to a multitude of biologically active compounds. While the specific molecule, 2-Benzyl-5-ethoxyoxazole, is not prominently documented in peer-reviewed literature, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for the validation and comparative analysis of novel oxazole derivatives. By leveraging established methodologies from studies on analogous structures, we will delineate a scientifically rigorous pathway from synthesis to functional characterization. This document will serve as an in-depth technical guide, emphasizing the causal relationships behind experimental choices and ensuring that every described protocol is a self-validating system.
The Oxazole Scaffold: A Platform for Diverse Bioactivity
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The structural versatility of the oxazole core allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.
Part 1: Synthesis and Structural Elucidation of Novel Oxazole Derivatives
The journey of validating a novel compound like 2-Benzyl-5-ethoxyoxazole begins with its chemical synthesis and unambiguous structural confirmation. Various synthetic routes to 2,5-disubstituted oxazoles have been reported in the literature, often involving the condensation and cyclization of precursors such as amino acids and carboxylic acids.[5]
General Synthetic Strategy
A plausible synthetic approach for a 2-benzyl-5-ethoxyoxazole could involve the reaction of a suitable amino acid derivative with a benzyl-containing building block, followed by cyclization and subsequent ethoxylation. The precise conditions, including solvents, temperatures, and catalysts, would need to be empirically optimized.
Experimental Protocol: Synthesis and Characterization
-
Reaction Setup: A multi-step synthesis would likely be employed. For instance, a starting amino acid could be reacted with a benzyl-containing electrophile. The resulting intermediate would then be subjected to cyclization conditions to form the oxazole ring.
-
Purification: Following the reaction, the crude product must be purified to homogeneity. This is typically achieved through techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).
-
Structural Verification: The purified compound's identity and structure must be unequivocally confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups present in the molecule.
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, etc.), further validating the molecular formula.
-
Part 2: In Vitro Biological Evaluation: A Tiered Approach
Once synthesized and structurally confirmed, the novel oxazole derivative must be subjected to a battery of in vitro assays to determine its biological activity. The choice of assays will be dictated by the therapeutic area of interest. Drawing from the literature on related benzoxazole and oxadiazole compounds, a common starting point is the assessment of antimicrobial and anticancer properties.[2][4][6]
Comparative Analysis with Standard-of-Care Compounds
A crucial aspect of validation is benchmarking the performance of the novel compound against existing, well-characterized alternatives or standard-of-care drugs. This provides context for the observed activity and helps to identify compounds with superior potency or novel mechanisms of action.
Experimental Workflow: Biological Activity Screening
Caption: Tiered workflow for in vitro biological evaluation of a novel compound.
Data Presentation: Comparative Potency
All quantitative data should be summarized in a clear and concise tabular format to facilitate direct comparison.
| Compound | Target Cell Line/Organism | IC₅₀ / MIC (µM)[4][6] | Standard Compound | IC₅₀ / MIC (µM) |
| Novel Oxazole | e.g., A375 Melanoma Cells | Experimental Value | e.g., Vemurafenib | Literature Value |
| Compound 7C16 | A375 Melanoma Cells | 4.00 | - | - |
| Compound 8 | Candida krusei | 31.25 | Fluconazole | Literature Value |
| Compound 9 | Candida glabrata | 3.12 | Miconazole | Literature Value |
Part 3: Delving into the Mechanism of Action
Identifying the molecular target and mechanism of action (MoA) is paramount in drug development. For a novel compound, this often involves a combination of computational and experimental approaches.
In Silico and Experimental MoA Elucidation
Caption: Integrated workflow for Mechanism of Action (MoA) studies.
For example, if antiproliferative activity is observed, one might investigate inhibition of key enzymes in cell cycle progression or signaling pathways. The study on 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivatives as allosteric inhibitors of deoxyhypusine synthase (DHPS) for melanoma treatment provides an excellent template for such an investigation.[6]
Conclusion
While a specific body of peer-reviewed literature for 2-Benzyl-5-ethoxyoxazole is not currently available, the principles and methodologies outlined in this guide provide a robust framework for its, or any novel oxazole derivative's, scientific validation and comparative analysis. By adhering to a logical progression from synthesis and characterization to comprehensive biological evaluation and mechanism of action studies, researchers can rigorously assess the potential of new chemical entities. The key to advancing the field lies in meticulous experimental design, objective comparison with established standards, and a deep-seated commitment to scientific integrity.
References
- Muranaka, A., et al. (1977).
- Anuradha, G., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2957.
- Oda, A., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 13, 2268-2275.
- Li, Y., et al. (2023). N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone. Pest Management Science, 79(12), 5087-5095.
- Romagnoli, R., et al. (2014). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 19(10), 15837-15854.
- Kumar, A., et al. (2018). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Chemical and Pharmaceutical Research, 10(4), 1-6.
- Google Patents. (2020). Process for preparing 5R-[(benzyloxy)
- Aki-Sener, E., et al. (2008). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. European Journal of Medicinal Chemistry, 43(11), 2568-2578.
- Yan, Y., et al. (2025). In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment. European Journal of Medicinal Chemistry, 299, 118061.
- Mokenapelli, S., et al. (2020). Design and Synthesis of Novel 2-Substituted-Benzyl-5-(2-Methylbenzofuran-3-yl)-2H-Tetrazoles: Anti-Proliferative Activity.
- Aki-Sener, E., et al. (2004). Synthesis and Antimicrobial Activity of New 2-[p-Substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. Archiv der Pharmazie, 337(8), 403-410.
- Anuradha, G., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2957.
- Di Martino, R., et al. (2023). Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)
Sources
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- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Proper Disposal of 2-Benzyl-5-ethoxyoxazole
Executive Summary & Chemical Context
2-Benzyl-5-ethoxyoxazole is a heterocyclic organic compound typically utilized as a pharmaceutical intermediate or in fine chemical synthesis.[1] Unlike common solvents, this compound possesses specific functional groups (an oxazole ring, a benzyl group, and an ethoxy ether linkage) that dictate its stability and disposal path.
This guide provides a self-validating disposal protocol . It moves beyond generic safety advice by addressing the specific reactivity profile of substituted oxazoles. The core directive is to prevent uncontrolled hydrolysis or oxidative coupling in the waste stream, ensuring the material reaches final incineration without incident.
Core Hazard Analysis (Structure-Activity Relationship)
Since specific Safety Data Sheets (SDS) for niche intermediates can be sparse, we apply Structure-Activity Relationship (SAR) principles to establish the safety baseline:
| Functional Group | Hazard Implication | Operational Constraint |
| Oxazole Ring | Weakly basic; potential for ring opening in strong acids. | Do NOT mix with concentrated acidic waste streams (e.g., Piranha solution, Aqua Regia). |
| Ethoxy Group | Ether-like character; increases flammability/combustibility. | Classify as Ignitable Waste (D001) unless proven otherwise. |
| Benzyl Group | Lipophilic; facilitates skin absorption. | Double-glove (Nitrile) is mandatory to prevent dermal permeation. |
Pre-Disposal Characterization (The "Self-Validating" System)
To ensure safety, you must validate the waste stream before bulking. This protocol uses a "Checkpoint System" to prevent incompatible mixing.
Checkpoint A: The Compatibility Test
Why: Oxazoles can react exothermically with strong oxidizers or acids. Procedure: Before adding 2-Benzyl-5-ethoxyoxazole to a central organic waste container:
-
Extract a 2 mL aliquot of the target waste container's contents.
-
In a fume hood, mix with 0.5 mL of 2-Benzyl-5-ethoxyoxazole.
-
Observe for 5 minutes: Look for bubbling, heat generation, or precipitation.
-
Result: If stable, proceed to bulk disposal.
-
Result: If reactive, segregate 2-Benzyl-5-ethoxyoxazole into a standalone container.
-
Checkpoint B: Aqueous vs. Organic Phase
Why: This compound is organic-soluble.[1] Disposing of it in aqueous waste streams causes phase separation, leading to "floating hazards" that can damage pump seals in waste processing plants. Rule:Strictly segregate into Non-Halogenated Organic Waste.
Step-by-Step Disposal Workflow
Step 1: Container Selection & Preparation[2]
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass (Amber).
-
Venting: Use a cap with a pressure-relief valve if the waste solution contains volatile co-solvents (e.g., dichloromethane, ether).
-
Labeling: Mark the container clearly. If a specific CAS is unavailable on your internal registry, use the generic DOT shipping description for hazardous liquids.
Step 2: Bulking & Solubilization
Pure 2-Benzyl-5-ethoxyoxazole may be a solid or viscous liquid.
-
Dilution: If the compound is solid/sludge, dissolve it in a compatible solvent (e.g., Acetone or Ethanol) to facilitate transfer.
-
Transfer: Pour slowly into the designated Non-Halogenated Organic waste container.
-
Rinsing: Triple-rinse the original vessel with acetone. Add rinsate to the same waste container.
Step 3: Regulatory Classification (RCRA)
Under US EPA guidelines (40 CFR 261), this compound is not explicitly "P" or "U" listed by name. However, it must be characterized by its properties.[2]
-
Primary Code: D001 (Ignitable) - Default assumption for ethers/organics.
-
Secondary Code: D003 (Reactive) - Only if mixed with unstable precursors.
-
Waste Profile: "Flammable Liquid, N.O.S.[3] (contains oxazole derivative)."[4][5][6][7][8]
Visualizing the Workflow
The following diagram illustrates the decision logic for disposing of this specific compound, ensuring no cross-contamination with incompatible streams.
Caption: Decision matrix for the safe segregation and bulking of oxazole derivatives.
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The ethoxy group implies potential flammability.[9] Remove ignition sources immediately.
-
PPE Upgrade: Don Silver Shield/Laminate gloves if available; otherwise, double-layer Nitrile. Wear organic vapor respirators if ventilation is poor.
-
Containment:
-
Do NOT use water (spreads the organic lipophile).
-
Use: Vermiculite, sand, or activated charcoal mats.
-
-
Decontamination: Wipe the surface with a soap/water solution after bulk removal to emulsify the remaining benzyl residues.
References & Regulatory Grounding[11]
-
US Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (General guidance on organic heterocycle disposal).
-
PubChem. Compound Summary: Oxazole Derivatives (General Safety). (Used for SAR analysis of oxazole/benzyl functional groups). Retrieved from
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Classification. Retrieved from
Sources
- 1. CAS 539-30-0: Benzyl ethyl ether | CymitQuimica [cymitquimica.com]
- 2. reed.edu [reed.edu]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate | 139284-98-3 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
